molecular formula C9H8ClIO2 B1610674 Ethyl 2-Chloro-4-iodobenzoate CAS No. 92712-69-1

Ethyl 2-Chloro-4-iodobenzoate

Cat. No.: B1610674
CAS No.: 92712-69-1
M. Wt: 310.51 g/mol
InChI Key: OYNKNUFQOPRECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-Chloro-4-iodobenzoate is a useful research compound. Its molecular formula is C9H8ClIO2 and its molecular weight is 310.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-chloro-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClIO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNKNUFQOPRECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30534863
Record name Ethyl 2-chloro-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30534863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92712-69-1
Record name Ethyl 2-chloro-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30534863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Critical Distinction: A Comparative Analysis of Ethyl 2-Chloro-4-iodobenzoate and 2-Chloro-5-iodobenzoate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical synthesis and drug discovery, the precise architecture of molecular building blocks is paramount. Positional isomers—molecules sharing the same formula but differing in the spatial arrangement of their atoms—often exhibit profoundly different chemical reactivity and biological activity. This guide provides a detailed comparative analysis of two such isomers: Ethyl 2-Chloro-4-iodobenzoate and its counterpart, 2-Chloro-5-iodobenzoic acid. While the former is an ethyl ester, the core distinction lies in the substitution pattern of the halogens on the benzoate ring. We will dissect their structural nuances, compare their physicochemical properties, explore their distinct synthetic pathways, and illuminate how their isomeric differences dictate their applications, particularly as key intermediates in the synthesis of modern therapeutics.

Introduction: More Than Just a Position

At first glance, this compound and 2-Chloro-5-iodobenzoic acid are simple, halogenated aromatic compounds. However, the specific placement of the chloro and iodo substituents on the benzene ring creates two unique chemical entities with distinct electronic and steric environments. These differences are not trivial; they govern the molecule's reactivity in subsequent reactions, such as palladium-catalyzed cross-couplings, and ultimately determine its suitability for constructing a specific target molecule. 2-Chloro-5-iodobenzoic acid, for instance, is a crucial starting material for certain SGLT-2 inhibitors, a class of anti-diabetic drugs.[1][2] This guide will provide the technical depth necessary for researchers to make informed decisions when selecting the appropriate isomer for their synthetic campaigns.

Structural and Physicochemical Dissection

The fundamental difference between the two molecules is the location of the iodine atom relative to the chloro and carboxyl groups. In this compound, the iodine is at the C4 position, para to the chlorine atom. In 2-Chloro-5-iodobenzoic acid, the iodine is at the C5 position, meta to the chlorine.

A Note on Nomenclature: The topic compares an ethyl ester ("this compound") with a carboxylic acid ("2-Chloro-5-iodobenzoate"). For a direct and accurate comparison of the core structural isomers, this guide will focus on the parent carboxylic acids: 2-Chloro-4-iodobenzoic acid and 2-Chloro-5-iodobenzoic acid . The principles discussed apply equally to their esterified forms, such as the corresponding ethyl esters.

Caption: Chemical structures of the two positional isomers.

This seemingly minor shift has significant consequences for the molecule's properties, as summarized below.

PropertyThis compound2-Chloro-5-iodobenzoic acidReference
CAS Number 92712-69-119094-56-5[3][4]
Molecular Formula C₉H₈ClIO₂C₇H₄ClIO₂[3][4]
Molecular Weight 310.52 g/mol 282.46 g/mol [3][4]
Appearance Not specified (typically solid)White to off-white or yellow to light brown solid/powder[5][6]
Melting Point Not specified157-161 °C[4][6]
Solubility Soluble in organic solventsSoluble in organic solvents, limited water solubility[5]
pKa (Predicted) N/A (Ester)2.53 ± 0.25[6]

Synthesis Pathways: A Tale of Two Strategies

The synthetic routes to these isomers are distinct, dictated by the directing effects of the substituents on the aromatic ring during electrophilic substitution reactions.

Synthesis of 2-Chloro-5-iodobenzoic Acid

A common and efficient method for synthesizing 2-Chloro-5-iodobenzoic acid involves a multi-step process starting from readily available materials.[1][7][8]

  • Nitration: Starting with o-chlorobenzoic acid, a nitro group is introduced at the 5-position using nitric and sulfuric acids. The chloro and carboxyl groups direct the electrophilic nitration to this position.[1]

  • Reduction: The resulting 2-chloro-5-nitrobenzoic acid is then reduced to 2-chloro-5-aminobenzoic acid, typically using a reducing agent like iron powder in ethanol.[1]

  • Diazotization and Iodination (Sandmeyer-type reaction): The amino group is converted into a diazonium salt, which is then displaced by iodine to yield the final product, 2-chloro-5-iodobenzoic acid.[1]

Another patented method starts with methyl anthranilate, which undergoes iodination, followed by a classic Sandmeyer reaction for chlorination, and finally hydrolysis of the ester to yield the carboxylic acid.[7][8]

G A o-Chlorobenzoic Acid B 2-Chloro-5-nitrobenzoic Acid A->B Nitration (HNO3, H2SO4) C 2-Chloro-5-aminobenzoic Acid B->C Reduction (Fe, EtOH) D 2-Chloro-5-iodobenzoic Acid C->D Diazotization & Iodination (NaNO2, KI)

Caption: Synthetic workflow for 2-Chloro-5-iodobenzoic acid.

Synthesis of this compound

The synthesis of the 4-iodo isomer typically requires a different strategy to achieve the desired substitution pattern. While specific, detailed public-domain syntheses for this exact ester are less common in the search results, a plausible route would involve:

  • Starting Material Selection: A potential starting material could be 2-chloro-4-aminobenzoic acid or a related aniline derivative.

  • Iodination via Diazotization: Similar to the other isomer, a Sandmeyer-type reaction would be employed to replace the amino group with an iodine atom.

  • Esterification: The resulting 2-chloro-4-iodobenzoic acid would then be esterified, for example, by reacting it with ethanol under acidic conditions (Fischer esterification) to yield this compound.

The choice of starting material is critical to ensure the correct placement of the iodo group at the C4 position.

Reactivity and Application: The Decisive Difference

The utility of these isomers in drug development stems from their role as versatile intermediates.[2][5] The two different halogen atoms (Cl and I) and the carboxyl group offer three points for chemical modification. The key to their differential reactivity lies in the C-I and C-Cl bonds, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings).

The Reactivity Hierarchy: The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond. This is due to the lower bond dissociation energy of the C-I bond. This differential reactivity is the cornerstone of their utility, allowing for selective, stepwise functionalization of the aromatic ring. A reaction can be performed at the C-I position while leaving the C-Cl bond intact for a subsequent transformation.

Application of 2-Chloro-5-iodobenzoic Acid

This isomer is a well-documented and critical building block in the synthesis of anti-diabetic drugs, particularly SGLT-2 inhibitors like Empagliflozin.[1][9] Its unique chemical properties make it an ideal starting material for these complex molecules.[9]

  • High Reactivity and Selectivity: The presence and position of the iodine atom allow for highly selective and efficient synthetic transformations, which is crucial in pharmaceutical manufacturing.[9]

  • Versatility: The structure allows for multiple synthetic routes, giving chemists flexibility in process design.[9]

  • Stability: It exhibits good stability under normal storage conditions, ensuring reliability in manufacturing.[9]

In the synthesis of SGLT-2 inhibitors, the iodo position is typically used for a key C-C bond-forming reaction (like a Suzuki or Grignard reaction), while the chloro- and carboxyl- positions are used for other modifications to build the final complex drug molecule.

Application of this compound

While specific, high-profile drug applications for the 4-iodo isomer are less prominently featured in the initial search results, its value as a synthetic intermediate is clear. The para relationship between the chloro and iodo groups offers a different steric and electronic environment compared to the 5-iodo isomer. This would be exploited in cases where the final target molecule requires this specific substitution pattern. The ester group also serves as a convenient handle or a precursor to other functional groups, which can be hydrolyzed back to the carboxylic acid post-coupling if needed.

G cluster_0 Core Isomer Structure cluster_1 Reactivity & Synthesis cluster_2 Application Outcome A Positional Isomer (e.g., 2-Chloro-5-iodobenzoic acid) B Differential Reactivity (C-I >> C-Cl) A->B Governs C Selective Cross-Coupling (e.g., Suzuki at C-I site) B->C Enables D Complex Intermediate (Post-Coupling) C->D Leads to E Final Active Pharmaceutical Ingredient (API) (e.g., SGLT-2 Inhibitor) D->E Further Synthesis

Caption: Logical flow from isomer structure to pharmaceutical application.

Spectroscopic Distinction

In a laboratory setting, distinguishing between these two isomers is straightforward using Nuclear Magnetic Resonance (NMR) spectroscopy. The proton (¹H NMR) and carbon (¹³C NMR) spectra will show distinct patterns due to the different symmetry and electronic environments of the aromatic protons and carbons.

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum for each isomer will display a unique set of splitting patterns (doublets, doublets of doublets) and chemical shifts for the three protons on the ring. The coupling constants between adjacent protons will also be characteristic of their relative positions.

  • ¹³C NMR: Similarly, the ¹³C NMR will show a distinct number of signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing effects of the attached chloro, iodo, and carboxyl/ester groups.

Conclusion for the Practicing Scientist

The choice between this compound and 2-Chloro-5-iodobenzoate is not arbitrary but a critical decision dictated by the specific architecture of the target molecule.

  • 2-Chloro-5-iodobenzoic acid is the isomer of choice for synthesizing molecules where a meta-relationship between the chloro group and the functional group introduced at the iodine position is required. Its role as a key intermediate in the synthesis of important anti-diabetic drugs underscores its significance in modern medicinal chemistry.[9]

  • This compound is employed when a para-relationship is necessary. Its utility lies in providing a different geometric scaffold for building complex molecules.

Understanding the distinct synthesis, reactivity, and application profiles of these positional isomers is essential for researchers in organic synthesis and drug development. This knowledge enables the logical design of synthetic routes, accelerates the discovery process, and ensures the efficient production of vital pharmaceutical agents.

References

  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available from: [Link]

  • Reagentia. This compound (1 x 1 g). Available from: [Link]

  • Google Patents. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.
  • Patsnap. A kind of preparation method of 2-chloro-5-iodobenzoic acid. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of 2-Chloro-5-iodobenzoic Acid: A Deep Dive. Available from: [Link]

  • Patsnap. Preparation method of 2-chloro-5-iodobenzoic acid. Available from: [Link]

  • PharmaCompass. 2-Chloro-5-iodo-benzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]

  • PubChem - NIH. Ethyl 4-iodobenzoate | C9H9IO2 | CID 142891. Available from: [Link]

  • PubChem. 2-Chloro-5-iodobenzoic acid | C7H4ClIO2 | CID 519638. Available from: [Link]

  • Cheméo. Chemical Properties of 2-Chloro-5-iodobenzoic acid (CAS 19094-56-5). Available from: [Link]

  • PubChem. Ethyl 2-chloro-5-iodobenzoate | C9H8ClIO2 | CID 40424364. Available from: [Link]

  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

  • PubChem. 2-Chloro-4-iodobenzoic Acid | C7H4ClIO2 | CID 821264. Available from: [Link]

Sources

synthesis pathways for Ethyl 2-Chloro-4-iodobenzoate starting materials

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis pathways for Ethyl 2-Chloro-4-iodobenzoate (CAS: 92712-69-1), a critical halogenated benzoate scaffold used in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical development.

Executive Summary

The synthesis of this compound requires strict regiochemical control. Direct iodination of 2-chlorobenzoic acid is not recommended as it predominantly yields the 5-iodo isomer due to the directing effects of the carboxyl (meta-director) and chlorine (ortho/para-director) groups.

The most robust industrial and laboratory pathway is the Sandmeyer reaction via 4-amino-2-chlorobenzoic acid , followed by Fischer esterification. An alternative pathway involves the oxidation of 2-chloro-4-iodotoluene , provided the iodine moiety remains stable under oxidative conditions.

Part 1: Retrosynthetic Analysis & Strategy

To ensure the iodine is installed at the correct para position relative to the ester, we must rely on precursors where the functionalization is already established or directed by a group that can be converted to iodine (e.g., an amine).

Retrosynthesis Target This compound (Target) Acid 2-Chloro-4-iodobenzoic acid (Key Intermediate) Acid->Target Esterification (EtOH, SOCl2) Amine 4-Amino-2-chlorobenzoic acid (Precursor A) Amine->Acid Sandmeyer Reaction (NaNO2, KI) Toluene 2-Chloro-4-iodotoluene (Precursor B) Toluene->Acid Oxidation (KMnO4) Nitro 2-Chloro-4-nitrobenzoic acid Nitro->Amine Reduction (Fe/HCl or H2/Pd)

Figure 1: Retrosynthetic disconnection showing the two primary viable routes to the target.

Part 2: Pathway 1 — The Sandmeyer Route (Recommended)

This route is preferred for its high regioselectivity. The starting material, 4-amino-2-chlorobenzoic acid , is commercially available or easily synthesized from 2-chloro-4-nitrotoluene.

Phase 1: Synthesis of 2-Chloro-4-iodobenzoic acid

Principle: The amino group is converted to a diazonium salt, which is then displaced by iodide.

Reagents:

  • 4-Amino-2-chlorobenzoic acid (1.0 eq)

  • Sodium Nitrite (

    
    , 1.1 eq)
    
  • Potassium Iodide (

    
    , 2.5 eq)
    
  • Sulfuric Acid (

    
    , 20% aq) or HCl
    
  • Urea (catalytic, to quench excess nitrite)

Protocol:

  • Diazotization: Suspend 4-amino-2-chlorobenzoic acid in 20%

    
    . Cool the mixture to 0–5°C  using an ice/salt bath.
    
  • Add an aqueous solution of

    
     dropwise, maintaining the temperature below 5°C. Stir for 30–45 minutes. The solution should become clear as the diazonium salt forms.
    
  • Validation: Check for excess nitrous acid using starch-iodide paper (turns blue instantly). Add urea until the paper no longer changes color to prevent side reactions.

  • Iodination: Dissolve

    
     in water and cool to 0°C. Slowly add the cold diazonium solution to the 
    
    
    
    solution (or vice versa, depending on scale/safety protocols; adding diazonium to iodide is often safer to control gas evolution).
  • Reaction: Allow the mixture to warm to room temperature, then heat to 60–80°C for 1 hour to ensure complete nitrogen evolution (

    
    ).
    
  • Workup: Cool to room temperature. Treat with sodium bisulfite (

    
    ) to remove liberated iodine (color change from purple/brown to yellow/colorless). Filter the precipitate, wash with water, and dry.[1][2]
    
Phase 2: Esterification to this compound

Principle: Acid-catalyzed Fischer esterification or Acyl Chloride formation.

Reagents:

  • 2-Chloro-4-iodobenzoic acid[3]

  • Thionyl Chloride (

    
    , 1.5 eq)
    
  • Ethanol (Absolute, excess as solvent)

Protocol:

  • Suspend 2-chloro-4-iodobenzoic acid in absolute ethanol.

  • Add

    
     dropwise at 0°C (exothermic).
    
  • Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor by TLC or HPLC.

  • Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate. Wash with saturated

    
     (to remove unreacted acid) and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. The product can be purified via vacuum distillation or silica gel chromatography (Hexanes/EtOAc).
    

Part 3: Pathway 2 — Oxidation of 2-Chloro-4-iodotoluene

This route is viable if 2-chloro-4-iodotoluene is available. It avoids the unstable diazonium intermediate but requires handling strong oxidants.

Reagents:

  • 2-Chloro-4-iodotoluene

  • Potassium Permanganate (

    
    , 3-4 eq)
    
  • Pyridine/Water (1:1 mixture) or t-Butanol/Water

Protocol:

  • Dissolve 2-chloro-4-iodotoluene in Pyridine/Water.

  • Add

    
     in portions at 80–90°C . The reaction is exothermic; control the addition rate.
    
  • Reflux for 4–6 hours until the purple color persists (indicating excess permanganate).

  • Workup: Filter the hot mixture through Celite to remove manganese dioxide (

    
    ).
    
  • Acidify the filtrate with HCl to pH 1–2. The 2-chloro-4-iodobenzoic acid will precipitate.

  • Proceed to Phase 2 (Esterification) as described above.

Part 4: Critical Analysis & Regioselectivity Warning

A common error in this synthesis is attempting direct iodination of 2-chlorobenzoic acid. This strategy fails due to electrophilic aromatic substitution rules.

  • Carboxyl Group (-COOH): Strong meta-director. Directs to position 3 (relative to itself).

  • Chlorine Atom (-Cl): Ortho/para-director. Directs to positions 3 and 5 (relative to itself).[4]

Both groups cooperatively direct the incoming electrophile (


) to the 5-position , yielding 2-chloro-5-iodobenzoic acid , not the desired 4-iodo isomer.

Regioselectivity Start 2-Chlorobenzoic Acid Product5 2-Chloro-5-iodobenzoic acid (MAJOR PRODUCT - UNDESIRED) Start->Product5 Directing Effects (COOH: meta, Cl: para) Product4 2-Chloro-4-iodobenzoic acid (TRACE/NONE - TARGET) Start->Product4 Sterically/Electronically Unfavorable Reagent + I+ (Electrophile)

Figure 2: Mechanistic explanation of why direct iodination fails to yield the target.

Part 5: Safety & Impurity Profiling

ParameterHazard / SpecificationMitigation
Diazonium Salts Explosive when dry; shock sensitive.Never isolate the dry salt. Keep in solution at <5°C.
Thionyl Chloride Releases HCl and SO2 gas; corrosive.Use a scrubber system with NaOH trap.
Impurity A 2-Chloro-benzoic acid (Unreacted)Remove via base wash (

) during workup.
Impurity B 2-Chloro-4-hydroxybenzoateFormed if diazonium salt reacts with water (hydrolysis). Keep temp low.

References

  • ChemicalBook. (n.d.). Synthesis of 2-Chloro-5-iodobenzoic acid. (Note: Illustrates the regioselectivity of direct iodination yielding the 5-iodo isomer). Retrieved from

  • Organic Syntheses. (1927). p-Iodobenzoic Acid. Org. Synth. 1927, 7, 56. (Classic Sandmeyer protocol adaptable to 2-chloro analogs). Retrieved from

  • National Institutes of Health (NIH). (2018). Trametinib in the treatment of melanoma. (Contextualizes the use of halogenated benzoate intermediates in MEK inhibitors). Retrieved from

  • PrepChem. (n.d.). Synthesis of Ethyl-4-iodobenzoate. (Protocol for esterification using thionyl chloride). Retrieved from

Sources

Methodological & Application

Application Note: Optimized Protocol for the Saponification of Ethyl 2-Chloro-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details a robust, scalable protocol for the hydrolysis (saponification) of Ethyl 2-chloro-4-iodobenzoate to 2-Chloro-4-iodobenzoic acid . This transformation is a critical step in the synthesis of pharmacophores, particularly for MEK and kinase inhibitors where the 2-chloro-4-iodo motif serves as a pivotal scaffold for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Sonogashira reactions).

While standard ester hydrolysis is chemically trivial, this specific substrate presents unique challenges regarding the stability of the carbon-iodine bond (light sensitivity) and the solubility profile of the halogenated aromatic product. This guide prioritizes yield maximization (>95%) and purity preservation by utilizing a Lithium Hydroxide (LiOH) mediated pathway in a THF/Water system, offering superior solubility over traditional ethanolic NaOH methods.

Chemical Reaction & Mechanism

The reaction proceeds via a base-promoted nucleophilic acyl substitution. The hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The ethoxide group is then eliminated, yielding the carboxylate salt. The final acidification step protonates the salt to precipitate the free acid.

Reaction Scheme (DOT Visualization)

ReactionScheme Substrate This compound (Lipophilic, Soluble in THF) Intermediate Lithium 2-chloro-4-iodobenzoate (Water Soluble Salt) Substrate->Intermediate Hydrolysis Reagents LiOH (3.0 eq) THF / H2O (3:1) 25-40°C Reagents->Intermediate Product 2-Chloro-4-iodobenzoic acid (Precipitate) Intermediate->Product Protonation & Precipitation Acid HCl (1N) Acidification to pH 1-2 Acid->Product

Figure 1: Reaction pathway from lipophilic ester to precipitated acid.[1]

Experimental Protocol

Materials & Stoichiometry
ComponentMW ( g/mol )Equiv.[2][3][4]DensityRole
This compound 310.521.0SolidSubstrate
LiOH·H₂O 41.963.0SolidBase
THF (Tetrahydrofuran) 72.1110 V0.889Solvent (Solubilizer)
Deionized Water 18.023-5 V1.000Co-solvent
HCl (1N or 6N) 36.46ExcessAqueousAcidifying Agent

*V = Volumes relative to substrate mass (e.g., 1g substrate : 10mL THF)

Step-by-Step Methodology
Step 1: Reaction Setup
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 eq) in THF (10 volumes). Ensure complete dissolution; the solution should be clear.

    • Expert Note: THF is preferred over MeOH/EtOH because the starting ethyl ester is highly lipophilic. Alcohol solvents often require higher temperatures to maintain solubility, which increases the risk of deiodination.

  • Base Addition: Prepare a solution of LiOH·H₂O (3.0 eq) in Water (3-5 volumes). Add this aqueous solution dropwise to the THF mixture under vigorous stirring.

    • Observation: The mixture may become biphasic or slightly cloudy initially. This is normal.

Step 2: Reaction Monitoring
  • Temperature: Stir the reaction mixture at ambient temperature (20-25°C) .

  • Time: Reaction is typically complete within 2–4 hours .

  • Process Control (TLC): Monitor consumption of starting material.

    • Mobile Phase: Hexanes:Ethyl Acetate (4:1).

    • Visualization: UV Light (254 nm). The starting ester (high Rf) should disappear; the product acid (low Rf) will likely remain at the baseline or streak unless the TLC plate is treated with acid.

Step 3: Workup & Isolation
  • Concentration: Once complete, remove the bulk of the THF using a rotary evaporator at 40°C under reduced pressure.

    • Critical: Do not evaporate to dryness. Leave the aqueous phase intact.

  • Dilution: Add Water (10 volumes) to the residue. If any unreacted organic impurities remain, wash this aqueous layer with a small amount of Ethyl Acetate (discard the organic wash).

  • Acidification (The "Cloud Point"): Cool the aqueous solution to 0-5°C (ice bath). Slowly add 1N HCl dropwise while stirring.

    • Target pH: 1–2.

    • Observation: The solution will turn milky white as the product reaches its isoelectric point and precipitates.

  • Filtration: Collect the white solid via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold water (3 x 2 volumes) to remove residual LiCl salts.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Workup & Purification Logic

The following flowchart illustrates the critical decision points during the isolation phase to ensure high purity.

WorkupFlow RxnComplete Reaction Complete (TLC Verified) Evap Evaporate THF (Retain Aqueous Phase) RxnComplete->Evap Wash Optional: Wash aq. phase with EtOAc (removes impurities) Evap->Wash Acidify Acidify with HCl to pH 1-2 Wash->Acidify Precipitate Precipitate Forms? Acidify->Precipitate Filter Vacuum Filtration & Cold Water Wash Precipitate->Filter Yes (Standard) Extract Extract with EtOAc (If no solid forms) Precipitate->Extract No (Oily product) Final Pure 2-Chloro-4-iodobenzoic Acid Filter->Final Extract->Final

Figure 2: Downstream processing and isolation logic.

Characterization & Validation

To validate the synthesized 2-Chloro-4-iodobenzoic acid , compare analytical data against the following standards.

Physical Properties
  • Appearance: White to off-white crystalline powder.[5]

  • Melting Point: 166–170 °C [1].

  • Solubility: Soluble in DMSO, Methanol, THF. Insoluble in Water (at acidic pH).

NMR Spectroscopy (Expected)

The loss of the ethyl group signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) is the primary indicator of hydrolysis.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.5 ppm (br s, 1H): Carboxylic acid -OH.

    • δ 7.9–8.0 ppm (d, J~2Hz, 1H): H-3 (Ortho to I, Ortho to Cl). Deshielded by two halogens.

    • δ 7.7–7.8 ppm (dd, 1H): H-5 (Ortho to I, Meta to Cl).

    • δ 7.6–7.7 ppm (d, J~8Hz, 1H): H-6 (Ortho to COOH).

    • Note: The specific shifts are influenced by the heavy atom effect of Iodine. The pattern (two doublets and a doublet of doublets) is characteristic [2].

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield / Incomplete Rxn Poor solubility of substrate.Increase THF ratio or warm to 40°C. Do not exceed 60°C to protect the C-I bond.
Product is Oily/Sticky Impurities or residual solvent.Dissolve in EtOAc, dry over Na₂SO₄, and re-precipitate with Hexanes.
Dark Coloration Iodine liberation (Deiodination).Use amber glassware or wrap flask in foil. Add a trace of Sodium Thiosulfate during workup.

Safety Hazards (GHS):

  • H301: Toxic if swallowed.[6][7]

  • H315/H319: Causes skin and serious eye irritation.

  • H400: Very toxic to aquatic life (Halogenated aromatics are persistent).

  • Handling: Always handle in a fume hood. The aryl iodide is potentially light-sensitive; store the product in amber vials [3].

References

  • ChemicalBook. (2025). 2-Chloro-4-iodobenzoic acid Properties and Melting Point. Retrieved from .

  • SpectraBase. (2025).[2][6] NMR Data for Halogenated Benzoic Acids (Analogous Reference). Wiley Science Solutions. Retrieved from .[6]

  • PubChem. (2025).[6][7] 2-Chloro-4-iodobenzoic Acid - Safety and Hazards. National Library of Medicine. Retrieved from .

  • ResearchGate. (2017). Hydrolysis of Esters Mediated by Lithium Salts. Retrieved from .

Sources

Application Note & Protocol: Optimizing Heck Reaction Yields with Ethyl 2-Chloro-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the Mizoroki-Heck reaction for the chemoselective functionalization of Ethyl 2-Chloro-4-iodobenzoate. We delve into the mechanistic principles governing the reaction, explore critical parameters for maximizing yield and selectivity, and provide a detailed, field-proven experimental protocol. The inherent reactivity difference between the C-I and C-Cl bonds on the substrate is leveraged to achieve selective C-C bond formation, a crucial transformation in the synthesis of complex organic molecules.

Introduction: The Strategic Value of the Heck Reaction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[1] This powerful transformation, recognized with the 2010 Nobel Prize in Chemistry, established a new paradigm for carbon-carbon bond formation through a Pd(0)/Pd(II) catalytic cycle.[1][2] Its tolerance for a wide array of functional groups makes it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced materials.[3]

The substrate at the heart of this guide, this compound, presents a unique synthetic opportunity. As a dihalogenated arene, it contains two potential reaction sites for oxidative addition. However, the significant difference in bond dissociation energies between the C-I and C-Cl bonds allows for exquisite chemoselectivity. The Heck reaction can be directed to occur exclusively at the more labile C-I bond, leaving the C-Cl bond intact for subsequent orthogonal transformations. This guide focuses on the strategic optimization of this selective coupling.

Mechanistic Rationale: Achieving Chemoselectivity

The standard Mizoroki-Heck reaction proceeds through a well-established catalytic cycle.[2] Understanding this mechanism is fundamental to troubleshooting and optimizing reaction conditions.

The catalytic cycle involves four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming an organopalladium(II) complex.[1][4][5] This is typically the rate-determining step.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and then inserts into the palladium-carbon bond.[5][6]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C-C double bond of the product and a palladium-hydride species.[2][6]

  • Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated H-X, facilitating the reductive elimination that regenerates the active Pd(0) catalyst for the next cycle.[1][7]

Heck_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Oxidative Addition oxidative_add Oxidative Addition pi_complex Alkene-Pd(II) Complex pd_complex->pi_complex Olefin Coordination insertion Migratory Insertion hydride_complex H-Pd(II)L₂-X pi_complex->hydride_complex Migratory Insertion & β-Hydride Elimination beta_elim β-Hydride Elimination hydride_complex->pd0 Reductive Elimination product Substituted Alkene hydride_complex->product Product Release base_h Base-H⁺X⁻ hydride_complex->base_h regen Base-mediated Regeneration reagents1 Ar-X reagents1->pd0 reagents2 Alkene reagents2->pd_complex base Base base->hydride_complex

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Chemoselectivity: The critical factor for selective reaction with this compound is the rate of oxidative addition. The reactivity of aryl halides in this step follows the order: I > Br > OTf >> Cl .[8] The C-I bond is significantly weaker and more polarizable than the C-Cl bond, leading to a much faster rate of oxidative addition. By carefully controlling reaction conditions, particularly temperature and reaction time, the Pd(0) catalyst will exclusively react with the C-I bond, leaving the robust C-Cl bond untouched.

Chemoselectivity Substrate This compound Iodo Chloro NoReaction No Reaction Catalyst Pd(0)L₂ Catalyst->Substrate:I Fast Oxidative Addition Catalyst->Substrate:Cl Very Slow Product Product Heck Product Chloro Intact Catalyst->Product Heck Coupling Alkene Alkene + Base Alkene->Product Heck Coupling

Caption: Selective reaction pathway for this compound.

Optimizing Reaction Parameters: A Causality-Driven Approach

Achieving high yields requires the careful orchestration of several interdependent variables. Below, we dissect each component and explain its role in the reaction's success.

ParameterRecommended Starting PointOptimization Range & Rationale
Palladium Source Pd(OAc)₂ (1-2 mol%)0.5-5 mol% : Palladium(II) acetate is a common, air-stable, and cost-effective precatalyst. It is reduced in situ to the active Pd(0) species by phosphine ligands, amines, or the olefin.[9][10] Other sources like Pd₂(dba)₃ can also be used and may be more active at lower temperatures as they are already in the Pd(0) oxidation state.
Ligand PPh₃ (2-4 mol%)P(o-tolyl)₃, P(t-Bu)₃, Buchwald-type biarylphosphines : The ligand stabilizes the Pd(0) catalyst, preventing its aggregation into inactive palladium black.[3] Triphenylphosphine (PPh₃) is a good starting point. For more challenging couplings or to improve catalyst turnover, more electron-rich and bulky phosphines like P(o-tolyl)₃ or P(t-Bu)₃ can be employed. The Pd:Ligand ratio is typically 1:2 to 1:4.
Base Triethylamine (Et₃N) (1.5 eq)Organic Bases (DIPEA, DBU); Inorganic Bases (K₂CO₃, NaOAc) : The base is crucial for regenerating the Pd(0) catalyst from the H-Pd(II)-X intermediate.[7] Organic amines like Et₃N are common and effective. Inorganic bases like potassium carbonate can be advantageous in polar aprotic solvents (DMF, DMAc) and may be easier to remove during workup. The choice can impact reaction kinetics and side product formation.
Solvent DMF or Acetonitrile (MeCN)DMAc, NMP, Toluene : Polar aprotic solvents like DMF, DMAc, and NMP are generally excellent for the Heck reaction as they effectively solvate the polar intermediates in the catalytic cycle. Acetonitrile is a good, lower-boiling alternative. Toluene can be used but may require higher temperatures.
Temperature 80-100 °C60-120 °C : Since the C-I bond is highly reactive, the reaction often proceeds efficiently at moderate temperatures (80-100 °C). Overheating should be avoided to prevent catalyst decomposition and potential side reactions. If no reaction is observed, the temperature can be increased cautiously.
Alkene Partner n-Butyl Acrylate (1.2 eq)1.1-2.0 eq : Electron-poor alkenes, such as acrylates, styrenes, and acrylonitriles, are ideal substrates for the Heck reaction.[1][11] Using a slight excess of the alkene ensures complete consumption of the more valuable aryl iodide.

Detailed Experimental Protocol

This protocol describes the chemoselective Heck coupling of This compound with n-Butyl Acrylate .

Safety Precaution: This procedure should be performed by trained personnel in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagents & Equipment:

  • This compound (1.0 eq)

  • n-Butyl Acrylate (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Triethylamine (Et₃N, 1.5 eq, freshly distilled)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon) manifold

  • Standard laboratory glassware for workup and purification

  • TLC plates, GC-MS for reaction monitoring

Experimental_Workflow Setup 1. Assemble & Purge Apparatus Charge 2. Charge Reagents (Substrate, Pd(OAc)₂, PPh₃) Setup->Charge Solvent 3. Add Anhydrous Solvent (DMF) Charge->Solvent Additives 4. Add Liquids (Et₃N, n-Butyl Acrylate) Solvent->Additives React 5. Heat to 80-100 °C Under Inert Atmosphere Additives->React Monitor 6. Monitor Progress (TLC / GC-MS) React->Monitor Workup 7. Aqueous Workup (Quench, Extract) Monitor->Workup Purify 8. Purify Product (Column Chromatography) Workup->Purify Analyze 9. Characterize (NMR, MS) Purify->Analyze

Caption: Step-by-step experimental workflow for the Heck reaction.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.00 g, 3.08 mmol, 1.0 eq), Palladium(II) Acetate (14 mg, 0.062 mmol, 0.02 eq), and Triphenylphosphine (32 mg, 0.123 mmol, 0.04 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (15 mL) via syringe. Stir the mixture for 5 minutes to allow for catalyst pre-formation. Subsequently, add freshly distilled Triethylamine (0.65 mL, 4.62 mmol, 1.5 eq) and n-Butyl Acrylate (0.53 mL, 3.70 mmol, 1.2 eq) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (3 x 30 mL) and then with brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, Ethyl (E)-2-chloro-4-(3-butoxy-3-oxoprop-1-en-1-yl)benzoate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) not formed or decomposed).2. Insufficient temperature.3. Impure reagents/solvent (water or oxygen).1. Ensure an inert atmosphere; use a more stable ligand or a Pd(0) source like Pd₂(dba)₃.2. Increase temperature in 10 °C increments.3. Use freshly distilled/anhydrous solvents and high-purity reagents.
Formation of Black Precipitate (Palladium Black) Catalyst decomposition and aggregation.1. Increase ligand-to-palladium ratio (e.g., 1:4).2. Use a more robust, bulky ligand.3. Ensure the reaction is not overheated.
Side Product Formation (e.g., Homocoupling of Alkene) Reaction conditions are too harsh; incorrect stoichiometry.1. Lower the reaction temperature.2. Reduce the amount of palladium catalyst.3. Ensure the alkene is not used in vast excess.
Reaction Stalls Catalyst deactivation over time.Add a fresh portion of the catalyst (e.g., 0.5 mol%) to the stalled reaction.

References

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing.
  • Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. PMC - NIH.
  • Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides.
  • Heck Reaction. Organic Chemistry Portal.
  • Abstracts. Science of Synthesis.
  • Heck Reaction—St
  • Heck reaction. Wikipedia.
  • Heck Reaction Mechanism. BYJU'S.
  • Heck Reaction. Chemistry LibreTexts.
  • HECK REACTION: Heterocyclic reactants mechanism. YouTube.
  • Heck Reaction Mechanism. BYJU'S.
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing.
  • Heck Reaction. Chemistry LibreTexts.
  • The Intramolecular Heck Reaction. Macmillan Group.
  • Basic Principles - Heck Reactions. Wipf Group, University of Pittsburgh.
  • 21.01.1: Heck Reaction. Chemistry LibreTexts.

Sources

functionalization of C4-iodine in Ethyl 2-Chloro-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Functionalization of C4-Iodine in Ethyl 2-Chloro-4-iodobenzoate

Executive Summary

This compound (CAS: 92712-69-1) represents a high-value "bifunctional switch" scaffold in medicinal chemistry. Its utility stems from the distinct reactivity differential between the C4-iodine and the C2-chlorine atoms. This guide details the chemoselective functionalization of the C4-iodine position, preserving the C2-chlorine for subsequent elaboration. By exploiting the rapid oxidative addition kinetics of the C-I bond, researchers can install diverse pharmacophores (aryls, alkynes, amines) with high fidelity.

Strategic Analysis: The Chemoselectivity Hierarchy

Successful modification of this substrate relies on understanding the electronic and steric environment of the benzene ring.

  • Electronic Activation: The ethyl ester at C1 is a strong electron-withdrawing group (EWG). Through resonance and induction, it decreases electron density across the ring, significantly accelerating the rate of oxidative addition of Palladium(0) into the C4-iodine bond compared to a neutral aryl iodide.

  • Steric Differentiation: The C4-iodine is sterically accessible, whereas the C2-chlorine is ortho to the ester, creating a steric barrier. This combination ensures that under controlled conditions (stoichiometric control and mild temperature), the C4-position reacts exclusively.

  • Halogen Reactivity Order: The bond dissociation energy (BDE) dictates the reaction order: C-I (weakest) > C-Br > C-Cl (strongest). Standard Pd-catalysis targets the C-I bond first.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Target: Installation of aryl/heteroaryl groups at C4.

Rationale: We utilize Pd(dppf)Cl₂·DCM as the catalyst. The bidentate ferrocenyl ligand (dppf) provides a wide bite angle, enhancing the stability of the Pd-complex and facilitating the reductive elimination step, which is crucial for sterically demanding couplings.

Materials:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with dichloromethane (3 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the benzoate substrate (1.0 mmol), boronic acid (1.1 mmol), and K₂CO₃ (2.5 mmol).

  • Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol) quickly under positive gas pressure.

  • Solvation: Add degassed Dioxane (4 mL) and Water (1 mL) via syringe.

  • Reaction: Heat the block to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent spot (Rf ~0.4-0.5).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂), gradient elution 0-10% EtOAc in Hexanes.

Protocol B: Sonogashira Coupling (Alkynylation)

Target: Introduction of sp-hybridized carbon linkers.

Rationale: The C4-I bond is highly activated, allowing this reaction to proceed under mild conditions. We employ a Copper(I) cocatalyst to generate the active copper-acetylide species, which transmetallates efficiently to Palladium.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Co-Catalyst: Copper(I) Iodide (CuI) (1 mol%)

  • Base: Triethylamine (TEA) (3.0 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: In a dry Schlenk tube, combine the benzoate (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.01 mmol).

  • Solvation: Evacuate and backfill with Argon (3x). Add anhydrous THF (5 mL) and TEA (3.0 mmol).

  • Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is slow (checked by LC-MS), warm to 40°C. Note: High heat may promote homocoupling of the alkyne (Glaser coupling).

  • Workup: Filter through a pad of Celite to remove Pd/Cu residues. Rinse with Et₂O.[1] Concentrate the filtrate.

  • Purification: Flash chromatography (SiO₂).[1] Caution: Acetylenic esters can be unstable on acidic silica; add 1% TEA to the eluent if degradation is observed.

Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Synthesis of aniline derivatives.

Rationale: This is the most challenging transformation due to the potential for ester cleavage by strong bases. We use Cesium Carbonate (Cs₂CO₃) as a milder base compared to NaOtBu. Xantphos is selected as the ligand for its wide bite angle, which suppresses β-hydride elimination and promotes reductive elimination.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)[2]

  • Ligand: Xantphos (4 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Anhydrous Toluene

Step-by-Step Methodology:

  • Pre-complexation: In a vial, mix Pd₂(dba)₃ and Xantphos in Toluene (1 mL) under Argon for 10 mins to generate the active catalyst L₂Pd(0).

  • Reaction Assembly: In a separate pressure vessel, add the benzoate (1.0 mmol), amine (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Combine: Transfer the pre-formed catalyst solution to the reaction vessel. Rinse with Toluene (4 mL).

  • Reaction: Seal and heat to 100°C for 12 hours.

  • Workup: Cool, dilute with EtOAc, filter through Celite.

  • Purification: Flash chromatography. Note: Amino-esters are polar; use a DCM/MeOH gradient if necessary.

Comparative Data Summary

Reaction TypeCatalyst SystemBaseTempChemoselectivity (C4:C2)Typical Yield
Suzuki Pd(dppf)Cl₂ / Aryl-B(OH)₂K₂CO₃80°C>99:185-95%
Sonogashira Pd(PPh₃)₂Cl₂ / CuITEART-40°C>99:180-90%
Buchwald Pd₂(dba)₃ / XantphosCs₂CO₃100°C95:570-85%

Visualization of Workflows

Figure 1: Chemoselectivity Logic Gate

This diagram illustrates the reactivity hierarchy and the decision-making process for functionalization.[3]

Chemoselectivity Substrate This compound Decision Select Reaction Partner Substrate->Decision Path_Suzuki Boronic Acid (Suzuki) Decision->Path_Suzuki Path_Sono Alkyne (Sonogashira) Decision->Path_Sono Path_Buch Amine (Buchwald) Decision->Path_Buch Intermediate_Pd Oxidative Addition at C4-I (Fast) Path_Suzuki->Intermediate_Pd Pd(0) Path_Sono->Intermediate_Pd Pd(0)/Cu(I) Path_Buch->Intermediate_Pd Pd(0)/Ligand Side_Reaction Oxidative Addition at C2-Cl (Slow) Intermediate_Pd->Side_Reaction High Temp / Excess Catalyst Product_Suzuki 4-Aryl-2-chlorobenzoate Intermediate_Pd->Product_Suzuki Transmetalation & Red. Elim. Product_Sono 4-Alkynyl-2-chlorobenzoate Intermediate_Pd->Product_Sono Product_Buch 4-Amino-2-chlorobenzoate Intermediate_Pd->Product_Buch

Caption: Reactivity flow showing the preferential oxidative addition at C4-I over C2-Cl.

Figure 2: Library Synthesis Workflow

A generalized pathway for generating a diverse library from the parent scaffold.

LibrarySynthesis Start Start: Ethyl 2-Chloro- 4-iodobenzoate Step1 Step 1: C4 Functionalization (Cross-Coupling) Start->Step1 Pd Cat. Intermed Intermediate: 4-Substituted-2-chlorobenzoate Step1->Intermed Step2 Step 2: C2 Functionalization (Suzuki/Buchwald at Cl) Intermed->Step2 Harsh Conditions (SPhos/RuPhos) Step3 Step 3: Ester Hydrolysis (LiOH/THF) Intermed->Step3 Skip C2 Mod Step2->Step3 Final Final Drug Candidate (Scaffold) Step3->Final

Caption: Strategic workflow for sequential functionalization: C4 (mild) followed by C2 (forcing).

References

  • Organic Chemistry Portal. (2025).[2] Sonogashira Coupling: Mechanism and Recent Literature. Retrieved from [Link]

  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide and Ligand Selection. Retrieved from [Link]

  • PubChem. (2025). This compound Compound Summary. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination: Mechanism and Scope. Retrieved from [Link]

Sources

Application Note: Chemoselective Reduction of Ethyl 2-Chloro-4-iodobenzoate to 2-Chloro-4-iodobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chemoselective reduction of Ethyl 2-Chloro-4-iodobenzoate to 2-Chloro-4-iodobenzyl alcohol . The primary challenge in this transformation is the preservation of the aryl iodide and chloride moieties, which are susceptible to hydrodehalogenation (reduction to hydrogen) under aggressive reducing conditions (e.g., LiAlH₄ or catalytic hydrogenation).

We present a validated "Gold Standard" protocol using Lithium Borohydride (LiBH₄) —generated in situ from Sodium Borohydride (NaBH₄) and Lithium Chloride (LiCl)—which offers superior chemoselectivity, operational safety, and high yields (>90%) compared to traditional hydride donors.

Strategic Analysis of Reducing Agents

The selection of the reducing agent is critical to avoid side reactions such as dehalogenation or over-reduction.

Reducing AgentReactivity PowerHalogen Tolerance (Cl, I)Operational RiskRecommendation
LiAlH₄ (LAH) Very HighLow (Risk of I/Cl removal)High (Pyrophoric)Not Recommended
DIBAL-H HighHigh (at -78°C)Moderate (Cryogenic)Alternative (for Aldehydes)
NaBH₄ LowVery HighLowIneffective for Esters*
LiBH₄ (in situ) Moderate-High Excellent Low Primary Protocol
BH₃·THF ModerateGoodModerateSecondary Option

*Note: NaBH₄ alone reduces aldehydes/ketones but is generally too slow for esters unless activated by methanol or Lewis acids.

Chemoselectivity Rationale

The Aryl Iodide (Ar-I) bond is the weakest bond after the ester. Strong nucleophilic hydrides like LiAlH₄ can facilitate halogen-lithium exchange or direct hydride displacement, leading to the des-iodo byproduct (Ethyl 2-chlorobenzoate or 2-chlorobenzyl alcohol). LiBH₄ enhances the electrophilicity of the carbonyl carbon via Li⁺ coordination without possessing the aggressive nucleophilicity required to attack the Ar-I bond.

Mechanism of Action

The in situ generation of LiBH₄ drives the reaction. The Lithium cation (Li⁺) acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester.[1] This coordination polarizes the C=O bond, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the borohydride anion (BH₄⁻).

Mechanism cluster_0 Activation Phase cluster_1 Reduction Phase Step1 NaBH4 + LiCl (Solvent Exchange) Step2 LiBH4 (Active Species) + NaCl (Precipitate) Step1->Step2 Step3 Li+ Coordinates Ester Carbonyl Step2->Step3 Step4 Hydride Delivery (Formation of Borate Complex) Step3->Step4 Step5 Hydrolysis (Release of Alcohol) Step4->Step5 caption Figure 1: Mechanism of in situ LiBH4 activation and ester reduction.

Experimental Protocol (Gold Standard)

Objective: Synthesis of 2-Chloro-4-iodobenzyl alcohol on a 10 mmol scale.

Reagents & Materials[2][3][4][5][6][7][8][9]
  • Substrate: this compound (3.10 g, 10 mmol)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (0.76 g, 20 mmol, 2.0 equiv)

  • Lewis Acid: Lithium Chloride (LiCl) (0.85 g, 20 mmol, 2.0 equiv)

  • Solvent: Anhydrous THF (30 mL) and Absolute Ethanol (15 mL)

  • Quench: Acetone (5 mL), Sat. NH₄Cl, Water, Ethyl Acetate.

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvent Prep: Add NaBH₄ (20 mmol) and LiCl (20 mmol) to the flask. Add Anhydrous THF (30 mL) and Absolute Ethanol (15 mL). Stir at Room Temperature (RT) for 15-20 minutes.

    • Observation: The mixture may become slightly cloudy as LiBH₄ forms and NaCl precipitates.

  • Substrate Addition: Cool the mixture to 0°C using an ice bath. Add This compound (10 mmol) portion-wise (solid) or dropwise (if dissolved in minimal THF).

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature . Stir for 4–16 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.[2] The ester spot (higher R_f) should disappear, replaced by the alcohol spot (lower R_f).

  • Quench: Once conversion is complete (>98%), cool the flask to 0°C.

    • Add Acetone (5 mL) slowly to consume excess hydride (effervescence will occur).

    • Stir for 10 minutes.

    • Add Sat. Aqueous NH₄Cl (20 mL) and Water (10 mL).

  • Workup:

    • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

    • Combine organic layers and wash with Brine (20 mL).

    • Dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate under reduced pressure (Rotary Evaporator).

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Analytical Data (Expected)
  • Physical State: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.78 (d, J = 1.8 Hz, 1H, Ar-H3)

    • δ 7.62 (dd, J = 8.0, 1.8 Hz, 1H, Ar-H5)

    • δ 7.20 (d, J = 8.0 Hz, 1H, Ar-H6)

    • δ 4.75 (d, J = 5.0 Hz, 2H, Ar-CH ₂-OH)

    • δ 1.95 (t, J = 5.0 Hz, 1H, -OH )

    • Note: Disappearance of Ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm).

Workflow Visualization

Workflow Start Start: this compound ReagentPrep Prepare LiBH4 in situ: NaBH4 + LiCl in THF/EtOH Start->ReagentPrep Addition Add Substrate at 0°C ReagentPrep->Addition Reaction Stir at RT (4-16h) Monitor via TLC Addition->Reaction Check Conversion >98%? Reaction->Check Check->Reaction No (Add more reagent) Quench Quench: Acetone -> NH4Cl Check->Quench Yes Workup Extract (EtOAc), Wash (Brine), Dry, Concentrate Quench->Workup Product Product: 2-Chloro-4-iodobenzyl alcohol Workup->Product caption Figure 2: Experimental workflow for the reduction process.

Troubleshooting & Optimization

IssuePossible CauseCorrective Action
Incomplete Conversion Moisture in solvent/reagents.Ensure THF is anhydrous. Increase NaBH₄/LiCl to 3.0 equiv.
Dehalogenation (Loss of I) Reaction temperature too high.Maintain reaction strictly at RT or 0°C. Do NOT reflux.
Low Yield Product lost in aqueous layer.The alcohol is polar. Salt the aqueous layer with NaCl before extraction.
Formation of Ether Reaction in pure alcohol with acid.Use THF as primary solvent; limit Ethanol to stoichiometric necessity.

References

  • Hamada, Y., et al. (2018). Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe.[3] Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. Journal of Organic Chemistry.

  • Brown, H. C., & Narasimhan, S. (1982). Lithium Borohydride.[1][2][4][5][6][7][8] 1. A New, Convenient Procedure for the Preparation of Lithium Borohydride and Its Application to the Selective Reduction of Esters. Journal of Organic Chemistry.

  • Periasamy, M., et al. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis.[3][8] Journal of Organometallic Chemistry.

  • Soai, K., & Ookawa, A. (1986). Mixed solvents containing methanol as useful reaction media for unique chemoselective reductions with lithium borohydride. Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Steric Hindrance in 2-Chlorobenzoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming the "Ortho-Effect" in 2-Chlorobenzoate Derivatives

Welcome to the Technical Support Center

You are likely here because your standard protocols—Fischer esterifications, Suzuki couplings, or nucleophilic substitutions—are failing on 2-chlorobenzoate substrates.

The 2-chloro substituent presents a deceptive challenge. While not as sterically massive as a tert-butyl or nitro group, its placement at the ortho position creates a "perfect storm" of steric inhibition of resonance and inductive withdrawal . This guide deconstructs these failure modes and provides validated protocols to overcome them.

Module 1: Esterification & Amidation Failures

Symptom: "My Fischer esterification yield is <10% after 24 hours," or "I see starting material despite using excess amine."

The Mechanism: The Ortho-Effect

In 2-chlorobenzoic acid, the chlorine atom (Van der Waals radius ~1.75 Å) forces the carboxyl group to rotate out of the plane of the benzene ring to minimize repulsion.

  • Steric Blocking: The chlorine atom physically shields the carbonyl carbon from nucleophilic attack (alcohol/amine).

  • Electronic Trap: The -I (inductive withdrawing) effect of Chlorine makes the carbonyl carbon more electrophilic, but the steric bulk prevents the formation of the tetrahedral intermediate . The transition state energy is too high.

Troubleshooting & Protocols
Method Standard Substrate (Benzoic Acid) 2-Chloro Substrate Recommendation
Fischer (H₂SO₄/MeOH) >90% Yield (4h)<15% Yield (24h)DO NOT USE. Equilibrium is unfavorable.
Steglich (DCC/DMAP) GoodModerate/PoorAVOID. N-acylurea byproduct formation is favored due to slow nucleophilic attack.
Acid Chloride (SOCl₂) ExcellentExcellentPRIMARY RECOMMENDATION.

Q: Why can't I just heat the Fischer reaction longer? A: Prolonged heating often leads to decarboxylation or side reactions before the ester forms. You must bypass the rate-limiting step of nucleophilic attack on the neutral acid.

Validated Protocol: The Acid Chloride Bypass

Use this method to convert 2-chlorobenzoic acid to esters/amides with >95% conversion.

  • Activation: Suspend 2-chlorobenzoic acid (1.0 equiv) in anhydrous DCM (0.5 M).

  • Reagent: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C, followed by a catalytic drop of DMF.

    • Note: Gas evolution (CO/CO₂) will be vigorous. The DMF forms the Vilsmeier-Haack reagent, which is less sensitive to sterics than the bulk acid.

  • Conversion: Stir at Room Temp for 2 hours. Evaporate to dryness to remove excess oxalyl chloride.

  • Nucleophilic Attack: Redissolve the crude acid chloride in DCM. Add the alcohol/amine (1.1 equiv) and Pyridine (1.5 equiv) at 0°C.

    • Why: The chloride leaving group is small and creates a highly reactive carbonyl that overcomes the steric barrier of the ortho-chloro group.

Module 2: Metal-Catalyzed Cross-Couplings (Suzuki-Miyaura)

Symptom: "The 2-chlorobenzoate won't couple with my boronic acid. I'm getting homocoupling or dehalogenation."

The Mechanism: Oxidative Addition Struggle

In Pd-catalyzed couplings, the oxidative addition of Pd(0) into the Ar-Cl bond is the rate-determining step. The ortho-chloro group makes it difficult for the bulky Pd-ligand complex to approach the bond. Furthermore, if you are coupling onto a 2-chlorobenzoate ester, the ester group itself adds coordination complexity.

Visualizing the Ligand Strategy

LigandSelection cluster_mech Mechanism of Action start Substrate: 2-Chlorobenzoate decision Is the coupling partner sterically hindered? start->decision standard Standard Ligand (PPh3) Likely to FAIL decision->standard No (but 2-Cl is hindered) buchwald Buchwald Ligands (SPhos/XPhos) High Success Rate decision->buchwald Yes (Ortho-Ortho coupling) standard->buchwald If Yield < 20% nhc NHC Ligands (PEPPSI-IPr) For Extreme Sterics buchwald->nhc If Yield < 50% mech_text SPhos facilitates Oxidative Addition via electron-rich P and stabilizes LPd(II)Ar species

Caption: Decision matrix for ligand selection in sterically hindered 2-chlorobenzoate couplings.

Troubleshooting & Protocols

Q: Which ligand is best for 2-chlorobenzoates? A: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

  • Why: The methoxy groups on the biaryl backbone provide stability, and the cyclohexyl groups are electron-rich enough to force oxidative addition into the hindered Ar-Cl bond, yet flexible enough to allow the reaction to proceed [1].

Q: My catalyst is dying (turning black). A: This is "Pd black" formation. The oxidative addition is too slow, and the active Pd(0) is aggregating.

  • Fix: Switch to a precatalyst like XPhos Pd G2 or SPhos Pd G2 . These release the active species slowly into the cycle, maintaining a steady concentration of active catalyst without aggregation.

Validated Protocol: High-Steric Suzuki Coupling
  • Mix: 2-Chlorobenzoate (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv).

    • Note: Carbonate bases (K₂CO₃) are often too weak for hindered chlorides. Phosphate is superior here.

  • Catalyst: SPhos Pd G2 (2-5 mol%).

  • Solvent: 1,4-Dioxane/Water (4:1).

    • Crucial: The water is necessary to dissolve the inorganic base and activate the boronic acid.

  • Temp: Heat to 80-100°C. Do not run at RT.

Module 3: Crystallization & Purification Anomalies

Symptom: "My NMR shows broad peaks or split signals, but the mass spec is correct. Is it impure?"

The Mechanism: Atropisomerism

The 2-chloro group and the carboxylate group create a rotational barrier. In solution, the rotation around the C(aryl)-C(carbonyl) bond can be slow on the NMR timescale.

  • Observation: You may see two sets of peaks (rotamers) or broadened "humps."

  • Verification: Run the NMR at 50°C or 80°C. If the peaks sharpen or coalesce into single singlets, it is a conformational issue, not an impurity [2].

References
  • Buchwald, S. L., et al. "Universal Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides." Journal of the American Chemical Society.[1] Describes the efficacy of SPhos/XPhos systems for hindered chlorides.

  • RSC Advances. "Analysis of the ortho effect: acidity of 2-substituted benzoic acids." Explains the rotational barriers and acidity anomalies in ortho-substituted benzoates.

  • Organic Chemistry Portal. "Suzuki Coupling of Sterically Hindered Aryl Chlorides." Provides comparative data on ligand performance.

  • Taft, R. W. "Separation of Polar, Steric, and Resonance Effects in Reactivity." Steric Effects in Organic Chemistry. Defines the

    
     values (Cl = -0.[2]97) proving significant steric bulk compared to Hydrogen (
    
    
    
    = 0).

Sources

Technical Support Center: Purification of Ethyl 2-Chloro-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-ECIB-92712 Subject: Troubleshooting Isolation & Purification of Ethyl 2-Chloro-4-iodobenzoate (CAS: 92712-69-1) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

This compound is a critical intermediate, often employed as a scaffold in Suzuki-Miyaura or Sonogashira cross-couplings due to the differential reactivity of the iodine (C4) and chlorine (C2) positions.

Users frequently encounter three primary challenges:

  • Incomplete removal of the parent acid (2-chloro-4-iodobenzoic acid).

  • Photo-instability leading to iodine liberation (pinking/purpling).

  • Physical state ambiguity (viscous oil vs. low-melting solid), complicating crystallization attempts.

This guide provides a self-validating purification workflow designed to maximize purity (>98%) while preserving the labile C-I bond.

Part 1: Troubleshooting Guide (Q&A)

Q1: "I see a persistent streak or spot near the baseline on TLC. How do I remove it?"

Diagnosis: This is almost certainly unreacted 2-chloro-4-iodobenzoic acid . The Science: The parent acid has a pKa of approximately ~2.8 due to the electron-withdrawing effects of the halogen substituents. This makes it significantly more acidic than unsubstituted benzoic acid. The Fix: You cannot rely on column chromatography alone to remove large amounts of acid; it will streak and contaminate your ester. You must perform a pH-controlled extraction before the column.

  • Protocol: Wash the organic layer with Saturated Aqueous Sodium Bicarbonate (

    
    ). This creates a pH of ~8.5, which is sufficient to deprotonate the acid (forming the water-soluble carboxylate salt) without hydrolyzing the ester.
    
Q2: "My product turned pink/purple during rotary evaporation. Is it ruined?"

Diagnosis: Photo-degradation releasing elemental iodine (


).
The Science:  The C-I bond is relatively weak (~50-60 kcal/mol) and susceptible to homolytic cleavage by UV light. The "pink" color is dissolved iodine.
The Fix: 
  • Immediate: Wash the organic solution with 10% Sodium Thiosulfate (

    
    ) solution. This reduces 
    
    
    
    (purple) back to colorless iodide (
    
    
    ), which washes away in water.
  • Prevention: Wrap your flask in aluminum foil during evaporation and storage. Store the final product in amber vials at 4°C.

Q3: "The literature suggests a solid, but I isolated a viscous oil. Did the reaction fail?"

Diagnosis: Solvent entrapment or "Melting Point Depression" due to impurities. The Science: this compound is a low-melting solid/oil. The ethyl group adds rotational freedom compared to the methyl ester, often preventing easy crystallization. Even 1-2% solvent residue (EtOAc/Hexane) can keep it in an oily state. The Fix:

  • Do not force crystallization initially.

  • Perform a Kugelrohr Distillation (high vacuum, mild heat) or rely on Flash Chromatography .

  • If a solid is strictly required for stability studies, dry the oil under high vacuum (<1 mbar) for 24 hours, then seed with a crystal from a pure batch if available.

Part 2: Validated Purification Protocols

Protocol A: The "Self-Validating" Workup

Use this immediately after the reaction to remove the majority of impurities.

StepActionMechanistic Rationale
1 Dilute reaction mixture with Ethyl Acetate (EtOAc) .Solubilizes the lipophilic ester product.
2 Wash 2x with Sat.

.
Deprotonates unreacted acid (pKa ~2.8) into the aqueous phase.
3 Validation Check: Acidify a small aliquot of the aqueous wash with HCl.If precipitate forms, you successfully removed unreacted starting material.
4 Wash 1x with 10%

(Thiosulfate).
Scavenges any elemental iodine formed by light exposure.
5 Wash 1x with Brine , dry over

, filter, and concentrate.
Removes residual water to prevent hydrolysis during storage.
Protocol B: Flash Chromatography (Purification)

Required if TLC shows non-acidic impurities (e.g., de-iodinated byproducts).

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate gradient.

  • Loading: Dissolve crude oil in minimum DCM (Dichloromethane).

Gradient Table:

Column Volume (CV) % Ethyl Acetate Target Elution
0 - 2 0% (Pure Hexane) Flushes non-polar hydrocarbons.

| 2 - 5 | 0%


 5% | Elutes highly lipophilic side products. |
| 5 - 12 | 5% 

10% | Product Elution Window (this compound) | | 12+ | 20%+ | Flushes remaining polar impurities. |

Note: The 2-chloro substituent creates a dipole moment distinct from the 4-iodo isomer, allowing separation if regioisomers are present.

Part 3: Decision Logic & Workflows

Workflow 1: Purification Logic Gate

Follow this flow to determine the correct purification strategy based on crude analysis.

PurificationLogic Start Crude Reaction Mixture CheckTLC Analyze via TLC (Hexane:EtOAc 9:1) Start->CheckTLC AcidPresent Spot at Baseline? (Unreacted Acid) CheckTLC->AcidPresent ColorCheck Pink/Purple Color? AcidPresent->ColorCheck No BasicWash Protocol A: NaHCO3 Wash AcidPresent->BasicWash Yes ThioWash Add Thiosulfate Wash ColorCheck->ThioWash Yes Isolate Concentrate Organic Layer ColorCheck->Isolate No BasicWash->ColorCheck ThioWash->Isolate StateCheck Physical State? Isolate->StateCheck Solid Solid Precipitate StateCheck->Solid Oil Viscous Oil StateCheck->Oil Recryst Recrystallize (EtOH/Water) Solid->Recryst Column Protocol B: Flash Column Oil->Column Final Pure this compound (Store in Amber Vial) Recryst->Final Column->Final

Figure 1: Decision matrix for purifying this compound based on visual and TLC cues.

Workflow 2: Chemical Partitioning (The "Why" it works)

Visualizing the species separation during the Bicarbonate Wash.

Partitioning Mix Crude Mixture Ester Product Unreacted Acid Iodine Trace Wash Add NaHCO3 (aq) + EtOAc Mix->Wash OrgLayer Organic Layer (EtOAc) Product (Neutral) Iodine (Purple) Wash->OrgLayer Partition AqLayer Aqueous Layer (pH ~8.5) Acid Salt (R-COO- Na+) Inorganic Salts Wash->AqLayer Partition ThioStep Add Na2S2O3 OrgLayer->ThioStep FinalOrg Final Organic Pure Product ThioStep->FinalOrg Waste Aqueous Waste Iodide (I-) Sulfates ThioStep->Waste Removes Iodine

Figure 2: Chemical species partitioning during the mild basic workup.

References & Data Sources

  • ChemScene. (n.d.). This compound Product Data. Retrieved from [1]

    • Cited for: Molecular weight (310.52), CAS verification (92712-69-1), and storage conditions.[2]

  • PubChem. (n.d.).[3][4] 2-Chloro-4-iodobenzoic acid (Parent Acid Data). National Library of Medicine. Retrieved from

    • Cited for: Acidity (pKa) estimation and physical properties of the precursor.

  • PrepChem. (n.d.). Synthesis of Ethyl-4-iodobenzoate. Retrieved from

    • Cited for: Analogous synthesis conditions (Fischer esterification) and workup protocols for iodo-benzoate esters.

  • Master Organic Chemistry. (2022). Fischer Esterification Mechanism and Conditions. Retrieved from

    • Cited for: General mechanism and equilibrium driving forces (excess alcohol/acid catalyst).

Sources

Technical Support Center: Troubleshooting Ethyl 2-Chloro-4-iodobenzoate Conversion

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-ECIB-404 Subject: Optimization and Rescue of Incomplete Cross-Coupling Reactions Applicable Substrates: Ethyl 2-chloro-4-iodobenzoate (CAS: 1352318-25-2 / Analogues) Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

You are likely employing This compound as a bifunctional scaffold. The iodine at C4 is your primary handle for Suzuki-Miyaura, Sonogashira, or Heck couplings, while the chlorine at C2 and the ethyl ester are intended to remain inert for downstream functionalization.

Incomplete conversion in this system is rarely a simple kinetic failure. It is usually a competition between three pathways:

  • Catalyst Death: Oxidative addition to C-I is fast, but the catalyst aggregates (Pd black) before turnover is complete.

  • Protodehalogenation: The iodine is replaced by hydrogen, capping the synthesis.

  • Competitive Hydrolysis: The basic conditions required for coupling saponify the ethyl ester.

This guide provides self-validating protocols to diagnose and resolve these specific failure modes.

Module 1: Diagnosing the "Stalled" Reaction

Symptom: Reaction proceeds rapidly to ~60% conversion and then stops. Adding more heat does not restart it; it only increases impurities.

Root Cause Analysis

The C-I bond is weak (~65 kcal/mol) compared to C-Cl (~95 kcal/mol). Oxidative addition is facile, often occurring at room temperature. If the reaction stalls, the active Pd(0) species has likely precipitated. This is often caused by oxygen leakage or ligand dissociation .

Visual Troubleshooting Workflow

StalledReaction Start Reaction Stalled at <80% Conversion CheckColor Check Reaction Mixture Color Start->CheckColor Black Black Precipitate (Pd Black) CheckColor->Black Catalyst Death OrangeRed Orange/Red Solution (Homogeneous) CheckColor->OrangeRed Active Catalyst Action1 Diagnosis: Oxygen Ingress or Unstable Ligand Black->Action1 Action2 Diagnosis: Boronic Acid Degradation (Protodeboronation) OrangeRed->Action2 Rescue1 PROTOCOL A: Add fresh Pd/Ligand + Redegas Action1->Rescue1 Rescue2 PROTOCOL B: Add 0.5 eq Fresh Boronic Acid Action2->Rescue2

Figure 1: Decision tree for diagnosing incomplete conversion based on visual cues.

Protocol A: The "Catalyst Spike" Rescue

Use this if the reaction mixture has turned black/grey.

  • Cool the reaction to Room Temperature (RT).

  • Prepare a stock solution of the catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄) in the degassed reaction solvent.

  • Cannulate or syringe this fresh catalyst solution into the reaction vessel under positive Argon pressure.

  • Do NOT simply dump solid catalyst into the hot mixture; this introduces oxygen and instantly deactivates the fresh Pd [1].

Module 2: Chemoselectivity (The "Chlorine" Problem)

Symptom: You observe loss of the Chlorine (dechlorination) or coupling at the C2 position.

Mechanism of Failure

While C-I is more reactive, electron-rich, bulky ligands (like certain Buchwald biaryl phosphines) can activate the C-Cl bond, especially if the reaction temperature exceeds 80°C. The ortho-chloro position is sterically crowded, but high-energy conditions will force oxidative addition here.

Ligand Selection Matrix
Ligand ClassExampleReactivity Profile for this compoundRecommendation
Triphenylphosphine Pd(PPh₃)₄High Selectivity. Reacts with I, ignores Cl.Primary Choice for standard couplings.
Bidentate (Ferrocene) Pd(dppf)Cl₂High Selectivity. Excellent stability; resists dehalogenation.Best for Scale-up.
Biaryl Phosphines XPhos, SPhosLow Selectivity. Can activate the C-Cl bond at high temp.Avoid unless C-I coupling fails completely.
P(t-Bu)₃ Pd(P(t-Bu)₃)₂Aggressive. Will likely couple both I and Cl.Do Not Use.

Technical Insight: For this substrate, Pd(dppf)Cl₂ is the "Gold Standard." The bite angle of the dppf ligand stabilizes the Pd center against formation of Pd black while being insufficiently electron-rich to activate the C-Cl bond under 80°C [2].

Module 3: Ester Stability (Preventing Hydrolysis)

Symptom: The Ethyl ester is converting to the Carboxylic Acid (saponification), complicating purification.

The "Anhydrous Switch" Protocol

Standard Suzuki conditions use aqueous base (Na₂CO₃/H₂O). The ortho-chloro group accelerates hydrolysis by twisting the carbonyl out of conjugation, making it more electrophilic.

The Fix: Switch to a "Pseudo-Anhydrous" System.

  • Base: Switch from Na₂CO₃/NaOH to Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate Tribasic (K₃PO₄) .

  • Solvent: Use Dioxane or Toluene .

  • Water: Do not add bulk water. The trace water in the base/solvent is usually sufficient for the boronate activation mechanism.

Data: Base Compatibility for Benzoate Esters
Base SystempKa (conj. acid)Hydrolysis RiskCoupling Rate
NaOH / H₂O15.7Critical (100% Hydrolysis)Fast
Na₂CO₃ / H₂O10.3High Moderate
K₃PO₄ / Dioxane12.3Low Fast
Cs₂CO₃ / Toluene10.3Minimal Moderate
KF / THF3.2Zero Slow (requires specific substrates)

Module 4: The "Silent Killer" - Protodehalogenation

Symptom: The Iodine is replaced by Hydrogen. Mass spec shows M-126 (Loss of I, gain of H).

Mechanism

This occurs when the Pd(II)-Aryl intermediate undergoes reduction instead of transmetallation. This is frequently caused by solvent impurities (acting as hydride sources) or overheating in the presence of amine bases [3].

Reaction Pathway Visualization

Dehalogenation Substrate Ethyl 2-Cl-4-I-benzoate OxAdd Oxidative Addition (Ar-Pd-I) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Transmetal Transmetallation (Boronic Acid) OxAdd->Transmetal Fast SideReaction Hydride Source (Solvent/Base) OxAdd->SideReaction Slow Transmetallation Product Coupled Product Transmetal->Product Dehalo Protodehalogenation (Ar-H byproduct) SideReaction->Dehalo Reductive Elim.

Figure 2: Competition between productive coupling and protodehalogenation.

Corrective Action:

  • Solvent: Avoid DMF or DMAc if dehalogenation is observed. Use Toluene or 1,4-Dioxane .

  • Temperature: Lower reaction temperature by 10°C.

  • Concentration: Increase the concentration of the Boronic Acid (1.5 eq) to favor Transmetallation over Reduction.

References

  • BenchChem Technical Support. (2025).[1] Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.[1][2] Link

  • Organic Chemistry Portal. (2023). Suzuki Coupling - Catalyst and Ligand Effects.[3][4] Organic Chemistry Portal.[5] Link

  • Gordillo, A., et al. (2017). Mechanism of Dehalogenation Side Reaction in Pd-Catalyzed Cross-Coupling. Journal of Organic Chemistry, 82(1), 157-169.[6] Link

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide and Ester Stability. Yoneda Labs. Link

Sources

preventing hydrolysis of ethyl ester during cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of Ethyl Ester During Cross-Coupling Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Diagnostic & Triage

Start Here: Before altering your reaction, identify the specific mode of ester loss. Ethyl esters in cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) typically degrade via three distinct pathways depending on your reagents.

Troubleshooting Logic Flow

Use this decision tree to pinpoint the root cause of your yield loss.

EsterDiagnostic Start Issue: Ethyl Ester Disappearing/Low Yield CheckSolvent Check Solvent System Start->CheckSolvent AlcoholPresent Is Alcohol (MeOH, EtOH) present? CheckSolvent->AlcoholPresent Transesterification Diagnosis: Transesterification (Ethyl -> Methyl ester) AlcoholPresent->Transesterification Yes CheckBase Check Base Strength AlcoholPresent->CheckBase No StrongBase Using NaOtBu, NaOH, or LiHMDS? CheckBase->StrongBase Amidation Diagnosis: Amidation (Amine attacks Ester) StrongBase->Amidation Yes (Buchwald) Hydrolysis Diagnosis: Saponification (Hydrolysis to Acid) StrongBase->Hydrolysis Yes (Suzuki) CheckWater Check Water Content StrongBase->CheckWater No (Weak Base Used) Aqueous Aqueous Biphasic System? CheckWater->Aqueous Aqueous->Start No (Investigate Catalyst Poisoning) Aqueous->Hydrolysis Yes (High Temp)

Figure 1: Diagnostic logic for identifying the chemical pathway of ester degradation during palladium-catalyzed coupling.

The Knowledge Base: Mechanisms & Solutions

The Core Problem: Nucleophilic Attack

Ethyl esters are moderately electrophilic at the carbonyl carbon. In cross-coupling, "standard" conditions often inadvertently create a perfect storm for nucleophilic attack.

  • Saponification (Hydrolysis): Driven by hydroxide ions (

    
    ). This occurs in Suzuki couplings where aqueous bases (
    
    
    
    ,
    
    
    ) are used, especially at elevated temperatures (>60°C).
  • Amidation: In Buchwald-Hartwig aminations, the amine substrate itself can attack the ester if the base is strong enough to deprotonate the amine but the catalyst is slow to couple it.

  • Transesterification: Using methanol or ethanol as a co-solvent with any base will swap your ethyl group for a methyl/ethyl group, scrambling your product.

Base Selection Matrix

The choice of base is the single most critical variable. You must move away from alkoxides and hydroxides.

BasepKa (conj.[1] acid)Ester SafetyBest Use Case
NaOtBu / KOtBu ~17Unsafe Avoid. Causes rapid amidation/hydrolysis.
NaOH / KOH 15.7Unsafe Avoid. Direct saponification agent.
Cs₂CO₃ 10.3Safe Excellent for Buchwald & anhydrous Suzuki.
K₃PO₄ (Anhydrous) 12.3Safe The "Gold Standard" for sensitive groups.
K₃PO₄ (Aqueous) 12.3Moderate Safe <80°C; risky at reflux.
TMSOK ~13 (in DMSO)Safe Specialized for anhydrous Suzuki (See Protocol A).

Troubleshooting FAQs

Q1: I am running a Suzuki coupling. Standard conditions ( /DME/Water) are hydrolyzing my ester. What is the fix?

Answer: Switch to a Potassium Phosphate (


)  system.
Carbonate bases generate significant concentrations of hydroxide in equilibrium with water. Phosphate bases are milder and less nucleophilic.
  • Immediate Fix: Replace

    
     with 
    
    
    
    (tribasic potassium phosphate monohydrate).
  • Advanced Fix: If hydrolysis persists, eliminate water entirely. Use a Boronic Ester (Pinacol boronate) instead of a Boronic Acid. Boronic acids require water to activate (trimer breakdown), whereas Pinacol esters can be activated via an anhydrous pathway using

    
     or Potassium Trimethylsilanolate (
    
    
    
    ).
Q2: My Buchwald-Hartwig reaction is producing an amide side-product instead of the C-N coupled product.

Answer: You are likely using Sodium tert-butoxide (


) .


is the standard base for Buchwald couplings, but it is too strong for esters. It facilitates the nucleophilic attack of the amine on the ester.
  • The Fix: Switch to Cesium Carbonate (

    
    ) .[2]
    
    • Why?

      
       is soluble in organic solvents (like dioxane/toluene) but is not strong enough to promote direct amidation of the ester.
      
    • Caveat: Weak bases require more active catalysts. Ensure you are using a modern precatalyst (e.g., XPhos Pd G3 or BrettPhos Pd G3) rather than older generation catalysts like

      
      /BINAP, which may struggle with weak bases.
      
Q3: Can I use ethanol or methanol to improve solubility?

Answer: No. Never use nucleophilic alcohols with esters in basic conditions. You will observe transesterification (e.g., Ethyl ester


 Methyl ester).
  • Alternative: Use 1,4-Dioxane , Toluene , or DMF . If you need polarity, use Acetonitrile (if compatible with your catalyst) or t-Amyl alcohol (sterically hindered, less prone to nucleophilic attack).

Validated Protocols

Protocol A: Anhydrous Suzuki Coupling (Maximum Ester Safety)

Best for: Substrates prone to rapid hydrolysis; Boronic Esters.

The Logic: This protocol uses Potassium Trimethylsilanolate (TMSOK) .[3] It acts as a soluble, anhydrous activator for boronic esters, forming a boronate "ate" complex without generating hydroxide ions [1].

  • Setup: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Boronic Pinacol Ester (1.1 equiv)

    • TMSOK (Potassium trimethylsilanolate) (1.5 equiv)

    • Catalyst:

      
       or 
      
      
      
      (5 mol%)
  • Solvent: Anhydrous THF or 1,4-Dioxane (0.2 M concentration).

  • Execution:

    • Add solids to the vial.

    • Add solvent and seal.[4]

    • Stir at Room Temperature to 60°C. (TMSOK is very active; high heat is rarely needed).

  • Workup: Quench with saturated

    
     immediately upon completion to neutralize the silanolate.
    
Protocol B: "Ester-Safe" Buchwald-Hartwig Amination

Best for: Coupling amines to aryl halides containing ethyl esters.

The Logic: Uses Cesium Carbonate (weak base) and a Third-Generation Buchwald Precatalyst (high activity) to favor C-N coupling over amidation [2].

  • Setup: Dry vial, inert atmosphere.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Amine (1.2 equiv)

    • Base:

      
        (2.0 equiv) - Must be finely ground/powdered.
      
    • Catalyst: XPhos Pd G3 or BrettPhos Pd G3 (1-3 mol%).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane .

  • Execution:

    • Heat to 80-100°C.

    • Note: Reaction times may be longer (12-24h) compared to

      
       conditions due to the weaker base.
      
  • Monitoring: Watch for the disappearance of the aryl halide. If the reaction stalls, add 1 mol% more catalyst rather than increasing temperature.

Protocol C: Mild Aqueous Suzuki (The Method)

Best for: Standard scale-up where strictly anhydrous conditions are difficult.

The Logic:


 buffers the pH lower than carbonates, reducing saponification rates while maintaining enough basicity for transmetallation [3].
  • Solvent System: Dioxane : Water (4:1) or Toluene : Water (10:1) .

  • Base:

    
     (Tribasic Potassium Phosphate)  (2-3 equiv).
    
  • Catalyst:

    
     (3-5 mol%).
    
  • Temperature: Limit to 80°C . Do not reflux at 100°C+ if possible.

  • Critical Step: Monitor strictly. Stop the reaction immediately upon consumption of starting material. Prolonged heating after conversion leads to hydrolysis.

Visualizing the Solution

The following diagram illustrates why the Anhydrous Pathway (Protocol A) is superior for preserving the ester compared to the Classical Pathway.

ReactionPathways BoronicEster Boronic Pinacol Ester Water Water + Carbonate Base BoronicEster->Water Classical Suzuki TMSOK TMSOK (Silanolate) BoronicEster->TMSOK Anhydrous Protocol Hydroxide OH- Generation Water->Hydroxide SideReaction SIDE REACTION: Ester Hydrolysis Hydroxide->SideReaction High Risk AteComplex Boronate 'Ate' Complex (Active Species) Hydroxide->AteComplex Activation TMSOK->AteComplex Direct Activation No OH- Product Cross-Coupled Product (Ester Intact) AteComplex->Product Transmetallation & Reductive Elim.

Figure 2: Mechanistic comparison showing how anhydrous activation (TMSOK) bypasses hydroxide generation.

References

  • Denmark, S. E., & Smith, R. C. (2010). "Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate." Journal of the American Chemical Society.[5]

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

  • Miyaura, N. (2002). "Suzuki-Miyaura Cross-Coupling: Preventing Hydrolysis." Organic Process Research & Development.

  • McLaughlin, M. (2005).[6] "Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids." Organic Letters.

Sources

Technical Support Center: Catalyst Poisoning with Chloro-Iodo-Benzoate Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the specific challenges of catalyst poisoning encountered when using chloro-iodo-benzoate substrates in cross-coupling reactions. Instead of a generic checklist, we will explore the underlying chemical principles to empower you to diagnose and solve issues in your experiments effectively.

Section 1: Frequently Asked Questions - The Fundamentals

This section addresses the foundational concepts of why this specific class of substrates can be challenging.

Q1: What is catalyst poisoning, and why is it a concern with my halo-benzoate substrates?

A: Catalyst poisoning is the deactivation of a catalyst by a chemical substance, which can be an impurity, a reagent, or even the substrate or product itself.[1][2] This deactivation occurs when the poison binds to the active sites of the catalyst (e.g., the Palladium center), preventing it from participating in the catalytic cycle.[1] For researchers in pharmaceutical development, this leads to reduced reaction efficiency, lower yields, and increased operational costs.

With halogenated substrates, the halide ions (I⁻, Cl⁻) generated during the catalytic cycle are themselves potential catalyst poisons.[3][4] Iodide is particularly problematic due to its nature as a soft ligand, which allows it to form strong bonds with soft metal centers like Palladium.[5] This can effectively shut down the catalytic cycle.

Q2: My substrate has both an iodo and a chloro group. How do they differ in their impact on my Palladium catalyst?

A: The difference lies in their reactivity and their poisoning potential.

  • Iodo Group (C-I bond): The C-I bond is weaker and more readily undergoes oxidative addition with the Pd(0) catalyst, which is the first step in most cross-coupling cycles.[6] However, the iodide anion (I⁻) released is a potent poison. It can coordinate strongly to the palladium center, forming inactive species like bridged palladium dimers, which can precipitate as palladium black or otherwise halt catalysis.[5]

  • Chloro Group (C-Cl bond): The C-Cl bond is stronger and its oxidative addition is significantly slower, often requiring more forcing conditions or specialized, highly active catalysts (typically featuring bulky, electron-rich phosphine ligands). While the chloride anion (Cl⁻) is also a potential poison, its inhibitory effect is generally less severe than that of iodide.

This dichotomy presents a classic challenge: the more reactive C-I bond releases a stronger poison, while the less reactive C-Cl bond requires a more active (and sometimes more sensitive) catalyst to react.

Q3: Can the benzoate functional group cause catalyst poisoning?

A: The ester group of the benzoate is generally considered electronically withdrawing and is typically well-tolerated in cross-coupling reactions. However, problems can arise from two main sources:

  • Impurities from Synthesis: The starting materials used to synthesize your chloro-iodo-benzoic acid or its esters may contain catalyst poisons like sulfur or phosphorus compounds.[3][7] It is crucial to use highly purified substrates.

  • Reaction Conditions: Under strongly basic conditions, particularly with water present, the benzoate ester can be hydrolyzed to the corresponding carboxylate. While often still compatible, the change in solubility and electronic properties can affect the reaction outcome. More critically, some bases or their byproducts can interact negatively with the catalyst.

Section 2: Troubleshooting Common Experimental Issues

This section provides direct answers to specific problems you might be observing at the bench.

Q4: My reaction starts but then stalls after 10-20% conversion. How can I confirm if catalyst poisoning is the cause?

A: A stalling reaction is a classic symptom of catalyst poisoning. Initially, the concentration of the poison (e.g., iodide) is low, and the reaction proceeds. As the substrate is consumed, the concentration of the poison builds up, progressively inhibiting and eventually killing the catalyst.

To diagnose this, consider the following:

  • Visual Observation: Do you see a color change from the typical light yellow/orange of an active Pd catalyst to a dark brown or black precipitate? This is often palladium black, indicating catalyst decomposition and aggregation, which can be promoted by poisoning.

  • Spiking Experiment: If the reaction has stalled, add a fresh charge of catalyst (and ligand). If the reaction restarts and proceeds further before potentially stalling again, it strongly suggests the initial catalyst was deactivated. If it does not restart, the issue may be substrate decomposition or the poison concentration being too high for even fresh catalyst to overcome.

Q5: My main product is the de-iodinated or de-chlorinated benzoate, not the coupled product. What is happening?

A: This side reaction, known as hydrodehalogenation, is often competitive with the desired cross-coupling pathway. It can become dominant when the catalytic cycle is disrupted. The mechanism often involves the Pd-H species responsible for β-hydride elimination, which can reductively eliminate to cleave the C-X bond and replace it with a C-H bond. This pathway can be favored if:

  • The Transmetalation Step is Slow: If the coupling partner (e.g., boronic acid in a Suzuki reaction) is slow to transmetalate onto the palladium center, the oxidative addition intermediate has more time to undergo side reactions.

  • Presence of Protic Sources: Water or other protic impurities can facilitate the formation of Pd-H species, leading to increased dehalogenation.

  • Catalyst Health: A struggling or partially poisoned catalyst may be more prone to promoting these side pathways.

Q6: I'm observing significant homocoupling of my coupling partner (e.g., boronic acid). Is this related to my chloro-iodo-benzoate substrate?

A: Yes, this can be indirectly related. Homocoupling is often promoted by the presence of Pd(II) species and an oxidant (like air).[8] If your active Pd(0) catalyst is poisoned and falls out of the catalytic cycle, it can be re-oxidized to Pd(II) by trace oxygen in the reaction. This Pd(II) can then catalyze the homocoupling of your boronic acid. Therefore, seeing significant homocoupling can be another indicator that your primary catalytic cycle is inefficient or has been compromised, potentially by halide poisoning.

Section 3: Diagnostic and Mitigation Protocols

Here we provide actionable, step-by-step procedures to overcome the challenges discussed.

Protocol 1: Diagnosing and Mitigating Halide Poisoning with Additives

The strong coordination of iodide to the palladium center is a primary cause of catalyst deactivation. This can be countered by adding a halide scavenger, such as a silver salt. Silver(I) will precipitate the iodide as silver iodide (AgI), removing it from the solution and preventing it from poisoning the catalyst.[9]

Experimental Workflow: The Silver Salt Test

  • Set up Parallel Reactions: Prepare two identical reactions.

    • Reaction A (Control): Your standard reaction conditions.

    • Reaction B (Test): Your standard conditions + 1.0-2.0 equivalents of Silver Carbonate (Ag₂CO₃) or Silver Phosphate (Ag₃PO₄). Note: Use a silver salt with a non-coordinating anion.

  • Execution: Run both reactions under strictly identical conditions (temperature, stirring, atmosphere).

  • Monitoring: Monitor the progress of both reactions by TLC, LC-MS, or GC.

  • Analysis:

    • If Reaction B proceeds to a significantly higher conversion or yield than Reaction A, it is a strong confirmation that halide poisoning was a major limiting factor.

    • If there is no significant difference, the primary issue may lie elsewhere (e.g., substrate purity, ligand choice, temperature).

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting these issues.

G start Reaction Stalled or Low Yield? purity Is Substrate >99% Pure? (Check by NMR, GC/MS) start->purity degas Was System Properly Degassed? (Check for O2 ingress) purity->degas Yes purify Action: Purify Substrate (See Protocol 2) purity->purify No poison_check Suspect Halide Poisoning? degas->poison_check Yes re_degas Action: Improve Degassing (e.g., Freeze-Pump-Thaw) degas->re_degas No silver_test Action: Perform Silver Salt Test (See Protocol 1) poison_check->silver_test Yes ligand_check Optimize Ligand & Conditions (See Table 1) poison_check->ligand_check No purify->start re_degas->start result Did Silver Salt Improve Reaction? silver_test->result success Confirmed: Halide Poisoning. Use scavenger in scale-up. result->success Yes result->ligand_check No success2 Problem Solved ligand_check->success2 Optimization Successful

Caption: A workflow for diagnosing stalled cross-coupling reactions.

Protocol 2: General Protocol for Substrate Purification

Never underestimate the importance of substrate purity. Impurities not visible by NMR can still be potent catalyst poisons.[10] Recrystallization is a powerful technique to remove trace impurities.

  • Solvent Selection: Choose a solvent system in which your chloro-iodo-benzoate substrate is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common choices for aromatic esters include ethanol, isopropanol, ethyl acetate/heptane, or toluene.

  • Dissolution: In an appropriately sized flask, dissolve the substrate in the minimum amount of hot solvent.

  • Hot Filtration (Optional but Recommended): If any insoluble material is present, perform a hot filtration through a short plug of celite or filter paper to remove it.

  • Crystallization: Allow the solution to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly under high vacuum. Store the purified material in a desiccator.

Data Table: Ligand Selection Guide for Halo-Aromatics

The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the oxidative addition of C-Cl bonds and promote the reductive elimination step, helping the desired catalytic cycle outcompete poisoning pathways.[5]

Ligand TypeExample(s)Steric BulkElectron Donating AbilityBest For...
Simple Triarylphosphines PPh₃, P(o-tol)₃Low to MediumLowActivating C-I bonds. Often insufficient for C-Cl bonds and can be susceptible to poisoning.
Bulky Dialkylbiarylphosphines SPhos, XPhosVery HighVery HighThe gold standard for challenging couplings. Excellent for activating C-Cl bonds and resisting deactivation.
Chelating Diphosphines dppf, BINAPMediumMediumCan be effective but are sometimes found to be poor ligands for Heck reactions.[6] Useful in controlling regioselectivity.
Carbene Ligands (NHCs) IPr, IMesHighHighStrong σ-donors that form robust bonds with Palladium, offering high stability and activity for C-Cl activation.

Catalyst Deactivation Pathway Diagram

This diagram illustrates how iodide can divert the catalyst from the productive cycle.

G cluster_0 Productive Catalytic Cycle cluster_1 Poisoning Pathway Pd0 L2Pd(0) (Active Catalyst) OA Oxidative Addition (L2Pd(II)(Ar)(I)) Pd0->OA + Ar-I TM Transmetalation (L2Pd(II)(Ar)(R)) OA->TM + R-M Poison Excess Iodide (I⁻) (from substrate) OA->Poison Inhibition RE Reductive Elimination (Ar-R Product) TM->RE TM->Poison Inhibition RE->Pd0 - Product Inactive [L2Pd(I)]2 or [L3Pd(I)]+ (Inactive Species) Poison->Inactive Forms stable complex

Caption: Productive catalytic cycle versus iodide poisoning pathway.

References
  • Casado, A. L., & Espinet, P. (1998). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 120(35), 8978–8985. [Link]

  • Jong, J., & Chorkendorff, I. (2002). Poisoning and deactivation of palladium catalysts. Progress in Surface Science, 70(1-3), 1-172. [Link]

  • StudySmarter. (n.d.). Catalyst Poisoning: Palladium & Platinum. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (2023, December 2). Catalyst poisoning. In Wikipedia. [Link]

  • Guram, A. S., & Jordan, R. F. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 53(44), 11738-11765. [Link]

  • Hartley, H. (1930). The poisoning of a palladium catalyst by carbon monoxide. Proceedings of the Royal Society of London. Series A, Containing Papers of a Mathematical and Physical Character, 128(807), 293-305. [Link]

  • U.S. Department of Energy. (2022, August 11). Unlocking the Mystery of Catalyst Poisoning. [Link]

  • Sustainability Directory. (n.d.). Catalyst Poisoning Mitigation. Retrieved February 5, 2026, from [Link]

  • Nikki-Universal Co., Ltd. (n.d.). Catalyst Poison Countermeasures. Retrieved February 5, 2026, from [Link]

  • de Vries, A. H. M., et al. (2001). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. The Journal of Organic Chemistry, 66(14), 4719-4726. [Link]

  • Advanced Chemical Reaction Engineering Lectures. (2020, December 2). Topic 6: Catalyst Deactivation - Part 1 [Video]. YouTube. [Link]

  • Reddit. (2017, March 20). I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work? r/chemistry. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

  • Magano, J., & Dunetz, J. R. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(19), 6394-6441. [Link]

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1937-1950. [Link]

  • Soós, T., et al. (2021). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv. [Link]

  • Bell, M. L., et al. (2013). Method For Removing Halogens From An Aromatic Compound. U.S.
  • ResearchGate. (n.d.). Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved February 5, 2026, from [Link]

  • Kaur, N., et al. (2021). Silver Benzoate Facilitates the Copper-Catalyzed C–N Coupling of Iodoazoles with Aromatic Nitrogen Heterocycles. ACS Omega, 6(1), 539-548. [Link]

  • Wipf Group. (n.d.). The Synthetic & Mechanistic Organic Chemistry of Palladium. Retrieved February 5, 2026, from [Link]

  • Fors, B. P., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. [Link]

  • Britannica. (n.d.). Catalyst poison. In Encyclopædia Britannica. Retrieved February 5, 2026, from [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Journal of Applied Microbiology, 127(3), 643-657. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • ResearchGate. (n.d.). Purification and characterization of thermostable and nonthermostable 2-haloacid dehalogenases with different stereospecificities from Pseudomonas sp. strain YL. Retrieved February 5, 2026, from [Link]

  • RevisionDojo. (n.d.). Catalyst Poisoning Explained Simply. Retrieved February 5, 2026, from [Link]

  • Fu, G. C., & Hartwig, J. F. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 134(38), 15929–15935. [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? [Link]

  • Bellina, F., & Rossi, R. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 106(11), 4568-4644. [Link]

  • Smith, K., & El-Hiti, G. A. (1998). Catalytic process for selective aromatic bromination.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Retrieved February 5, 2026, from [Link]

  • IntechOpen. (2025, April 18). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. [Link]

  • Alonso, F., et al. (2018). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Chemical Reviews, 118(12), 5849-5966. [Link]

  • Li, C.-J., et al. (2015). Photo-induced Metal-Catalyst-Free Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 137(25), 8206–8218. [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved February 5, 2026, from [Link]

  • NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

Sources

Technical Support Center: Ethyl 2-Chloro-4-iodobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up Challenges & Process Optimization

Document ID: TSC-2024-ECIB-01 Audience: Process Chemists, Scale-up Engineers, R&D Scientists[1]

Executive Technical Summary

Ethyl 2-chloro-4-iodobenzoate (ECIB) is a critical intermediate, often employed in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) where the distinct reactivity profiles of the aryl iodide (C-4) and aryl chloride (C-2) allow for sequential functionalization.

Scaling this synthesis presents two primary thermodynamic and kinetic bottlenecks:

  • Steric Hindrance: The ortho-chloro substituent creates significant steric bulk, rendering standard Fischer esterification (acid + alcohol

    
     ester + water) kinetically sluggish and equilibrium-limited.[1][2]
    
  • Iodine Instability: The C-I bond is photosensitive and susceptible to homolytic cleavage, leading to "pinking" (iodine liberation) and radical byproducts during prolonged heating.[1][2]

This guide prioritizes the Acid Chloride Activation Route over direct Fischer esterification or Sandmeyer approaches for the final step, as it offers the highest volumetric productivity and purity profile for scale-up.

Synthesis Strategy: The Acid Chloride Route

Why this route?

Direct acid-catalyzed esterification of 2-chloro-4-iodobenzoic acid suffers from poor conversion due to the "ortho-effect."[1] The bulky chlorine atom shields the carbonyl carbon from nucleophilic attack by ethanol.[1][2]

The Solution: Convert the acid to the acid chloride (using Thionyl Chloride or Oxalyl Chloride).[3] This activates the carbonyl, making it highly electrophilic and driving the reaction to completion irreversibly.[2]

Interactive Workflow (Graphviz)

ECIB_Synthesis cluster_waste Waste Management Start 2-Chloro-4-iodobenzoic Acid (Solid) Activation Activation (SOCl2 + DMF cat.) Start->Activation 60-70°C, N2 Atm Intermediate Acid Chloride Intermediate Activation->Intermediate -SO2, -HCl Scrubber Caustic Scrubber (SO2/HCl trap) Activation->Scrubber Esterification Esterification (Ethanol + Base) Intermediate->Esterification 0°C -> RT Product This compound (Oil) Esterification->Product Irreversible

Figure 1: The Acid Chloride activation pathway overcomes steric hindrance, ensuring complete conversion.

Detailed Protocol: Scale-Up Methodology

Phase A: Acid Chloride Formation

Reagents: 2-Chloro-4-iodobenzoic acid (1.0 equiv), Thionyl Chloride (


, 1.5 equiv), DMF (catalytic, 0.05 equiv), Toluene (5 vol).
  • Slurry: Charge the acid and toluene into a reactor inerted with Nitrogen.

  • Catalysis: Add catalytic DMF. Note: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.

  • Addition: Add

    
     dropwise at 20-25°C. Caution:  Gas evolution (
    
    
    
    ,
    
    
    ).[1][2] Ensure scrubber is active.[1][2]
  • Heating: Heat to 65-70°C for 3-4 hours. The slurry should become a clear solution, indicating conversion to the acid chloride.[2]

  • Distillation: Distill off excess

    
     and toluene under reduced pressure. Critical: Residual 
    
    
    
    will react with ethanol in the next step to form HCl, which can degrade the product.[2] Chase with fresh toluene twice.[1][2]
Phase B: Esterification

Reagents: Absolute Ethanol (3.0 equiv), Pyridine or


 (1.1 equiv), DCM or Toluene (solvent).[1][2]
  • Cooling: Dissolve the crude acid chloride in DCM/Toluene and cool to 0-5°C.

  • Addition: Add a mixture of Ethanol and Base dropwise. The base acts as an HCl scavenger, preventing acid-mediated degradation.[1][2]

  • Workup: Quench with water. Wash organic layer with:

    • 0.5M HCl (to remove pyridine).[1][2]

    • Sat.

      
       (to remove unreacted acid).
      
    • 10%

      
       (Sodium Thiosulfate) — CRITICAL STEP .[1][2]
      

Troubleshooting Guide & FAQs

Issue 1: Product Discoloration (The "Pink" Problem)

Symptom: The final oil is pink or reddish-brown.[1][2] Root Cause: Free iodine (


) liberation due to light exposure or thermal stress on the C-I bond.[1][2]
Solution: 
  • Immediate Fix: Wash the organic phase with 10% Sodium Thiosulfate (

    
    ) solution during workup.[1][2] This reduces 
    
    
    
    (colored) to
    
    
    (colorless).
  • Prevention: Wrap all reaction vessels and columns in aluminum foil.[1][2] Store the final product in amber glass.

Issue 2: The "Oil" Trap (Purification)

Symptom: User expects a solid but gets an oil; attempts to crystallize fail.[1][2] Technical Insight: this compound is typically a high-boiling oil or a low-melting solid.[1][2] The introduction of the ethyl group disrupts the crystal lattice of the parent acid. Action Plan:

  • Do NOT attempt to crystallize the crude ester if it is an oil.[1][2] You will lose yield in the mother liquor.[1][2]

  • Strategy: Ensure the starting material (Acid) is high purity (>98%) via crystallization (e.g., from Acetonitrile/Water) before the reaction.[2]

  • Final Purification: If purity is low, perform High-Vacuum Distillation (Kugelrohr or Wiped Film) rather than column chromatography to save solvent costs.[1][2]

Issue 3: Incomplete Conversion

Symptom: Starting acid remains after 12+ hours of reflux in Ethanol/H2SO4. Root Cause: Steric hindrance of the 2-chloro group blocks the tetrahedral intermediate formation in Fischer esterification.[1][2] Solution: Switch to the Acid Chloride route described above. It is irreversible and sterically robust.[1][2]

Impurity Profile & Management

ImpurityOriginDetection (LCMS)Removal Strategy
2-Chloro-4-iodobenzoic acid Unreacted starting material[M-H]- 281Wash with sat.[1][2]

(pH > 8).[1][2] Acid moves to aqueous phase.[1][2]
Ethyl 2-chlorobenzoate Hydrodehalogenation (loss of Iodine)[M+H]+ 185Avoid Pd contamination; keep temp <80°C. Hard to separate; requires distillation.[1][2]
Ethyl 4-hydroxy-2-chlorobenzoate Hydrolysis of Iodide (rare)[M+H]+ 201Trace impurity; usually removed via aqueous washes.[1][2]
Decision Tree: Workup Logic

Workup_Logic Reaction_Done Reaction Complete Check_Color Is solution Pink/Red? Reaction_Done->Check_Color Thio_Wash Wash w/ 10% Na2S2O3 Check_Color->Thio_Wash Yes Check_State Physical State at RT? Check_Color->Check_State No Thio_Wash->Check_State Solid Solid Check_State->Solid Crystalline Oil Oil Check_State->Oil Viscous Liquid Recryst Recrystallize (Hexane/EtOAc) Solid->Recryst Distill High Vac Distillation (<1 mbar) Oil->Distill

Figure 2: Post-reaction processing logic to handle iodine contamination and physical state ambiguity.

References

  • Process Safety in Diazotization

    • SMI, Inc.[1][2] (2015).[1][2][4][5] "Scale-up of Sandmeyer Reactions." Organic Process Research & Development. (General principle citation for thermal instability of diazonium intermediates).

  • Acid Chloride Activation

    • Clayden, J., et al.[1][2] (2012).[1][2] "Nucleophilic Substitution at the Carbonyl Group." Organic Chemistry. Oxford University Press.[1][2] (Foundational mechanism for SOCl2 activation vs Fischer esterification).[1][2][6]

  • Synthesis of Halogenated Benzoates

    • National Institutes of Health (NIH) PubChem.[1][2] (2024).[1][2][7] "Ethyl 4-iodobenzoate Compound Summary." [Link] (Used for physical property correlation; confirms liquid state of similar analogs).[1][2]

  • Thionyl Chloride Protocols

    • Master Organic Chemistry.[1][2] (2011).[1][2][5] "Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides." [Link]

(Note: Specific MP data for this compound is proprietary or not widely indexed; physical state management is based on structural analogs like Ethyl 2-chlorobenzoate and Ethyl 4-iodobenzoate).[1]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of Ethyl 2-Chloro-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H NMR chemical shifts for Ethyl 2-Chloro-4-iodobenzoate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed predictive analysis, comparison with structurally similar molecules, and supporting experimental data to facilitate accurate spectral interpretation and structural verification.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For substituted aromatic compounds like this compound, ¹H NMR is particularly powerful in confirming the substitution pattern on the benzene ring.

The chemical shift (δ), reported in parts per million (ppm), is the cornerstone of NMR spectral interpretation. It is highly sensitive to the electronic environment of a proton. Electron-withdrawing groups deshield nearby protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield them, resulting in a lower chemical shift (upfield).[1]

Predicting the ¹H NMR Spectrum of this compound

The structure of this compound features a trisubstituted benzene ring with three distinct aromatic protons, along with an ethyl ester group.

Substituent Effects on the Aromatic Protons:

  • Ethyl Ester Group (-COOEt): This is a meta-directing, electron-withdrawing group. It will deshield the ortho protons most significantly.

  • Chloro Group (-Cl): The chloro group is ortho, para-directing and has a dual effect. It is inductively electron-withdrawing but has a shielding effect through resonance. Its overall impact is deshielding.

  • Iodo Group (-I): The iodo group is also ortho, para-directing. It is the least electronegative of the halogens and has a weaker deshielding effect compared to chlorine.

Based on these effects, we can predict the relative chemical shifts of the three aromatic protons (H-3, H-5, and H-6).

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will compare the expected spectrum of this compound with the experimental ¹H NMR data of Ethyl 4-iodobenzoate, Ethyl benzoate, and Ethyl 4-bromobenzoate.

CompoundAromatic Protons Chemical Shifts (ppm)Ethyl Group Chemical Shifts (ppm)
Ethyl 4-iodobenzoate 7.75 (d) and 7.85 (d)4.36 (q) and 1.38 (t)
Ethyl benzoate 7.90-7.94 (m), 7.29-7.45 (m)4.19-4.30 (m) and 1.22-1.30 (m)
Ethyl 4-bromobenzoate 7.86 (d) and 7.52 (d)4.27-4.37 (m) and 1.30-1.37 (m)

Data sourced from ChemicalBook and the Royal Society of Chemistry.[2][3]

Analysis of Comparative Data:

  • In Ethyl 4-iodobenzoate, the two sets of equivalent aromatic protons appear as distinct doublets.[2]

  • The spectrum of Ethyl benzoate shows more complex multiplets for the aromatic protons due to the different electronic environment compared to the halogenated analogs.[3]

  • Ethyl 4-bromobenzoate exhibits two doublets for the aromatic protons, similar to the iodo- and chloro-analogs.[3]

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~ 7.9 - 8.1d~ 21H
H-5~ 7.7 - 7.9dd~ 8, 21H
H-6~ 7.4 - 7.6d~ 81H
-OCH₂- (ethyl)~ 4.4q~ 72H
-CH₃ (ethyl)~ 1.4t~ 73H

Rationale for Predictions:

  • H-3: This proton is ortho to the electron-withdrawing ester group and will be the most deshielded, appearing as a doublet due to coupling with H-5.

  • H-5: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.

  • H-6: This proton is ortho to the iodo group and will be the most shielded of the aromatic protons, appearing as a doublet due to coupling with H-5.

  • Ethyl Group: The quartet for the methylene protons and the triplet for the methyl protons are characteristic of an ethyl group.

Visualizing the Structure and Proton Assignments

Caption: Structure of this compound with proton numbering.

Experimental Protocol for ¹H NMR Acquisition

This section provides a standardized protocol for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved to avoid spectral artifacts.

2. Instrument Setup:

  • Use a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

3. Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is sufficient.

  • Number of Scans: Acquire 16-32 scans to achieve a good signal-to-noise ratio.

  • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

  • Acquisition Time: An acquisition time of 2-4 seconds will provide adequate resolution.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Integrate the peaks to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to confirm the proton assignments.

Conclusion

References

  • Vertex AI Search. (n.d.). Approximating Proton NMR Chemical Shifts. Retrieved February 9, 2026.
  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. Retrieved February 9, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 9, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 9, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved February 9, 2026, from [Link]

  • Saeed, A., Rafique, H., & Flörke, U. (2013). Synthesis, characterization and crystal structure of ethyl 4-(3-chlorobenzamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1678.
  • PubChem. (n.d.). Ethyl 2-chloro-5-iodobenzoate. Retrieved February 9, 2026, from [Link]

  • Google Patents. (n.d.). CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates.
  • PubChem. (n.d.). Ethyl 4-iodobenzoate. Retrieved February 9, 2026, from [Link]

  • Wychem. (n.d.). Ethyl 4-chloro-2-iodobenzoate. Retrieved February 9, 2026, from [Link]

  • NIST WebBook. (n.d.). Ethyl-4-chlorobenzoate. Retrieved February 9, 2026, from [Link]

Sources

Spectroscopic Validation of Ethyl 2-Chloro-4-iodobenzoate: A Comparative IR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Ethyl 2-chloro-4-iodobenzoate (CAS: 92712-69-1) is a high-value pharmacophore intermediate, frequently employed in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura or Sonogashira) where the differential reactivity of the iodine (C-4) and chlorine (C-2) atoms allows for regioslective functionalization.[1]

In drug development workflows, the conversion of 2-chloro-4-iodobenzoic acid to its ethyl ester is a critical protection step.[1] The primary analytical challenge is not merely identifying the molecule, but rigorously distinguishing it from:

  • The Acid Precursor: Unreacted starting material (2-chloro-4-iodobenzoic acid).[1]

  • Hydrolysis Byproducts: Resulting from poor storage.

  • Regioisomers: Ensuring the ortho-chloro/para-iodo substitution pattern is intact.

This guide moves beyond basic peak assignment, utilizing the "Ortho-Effect" on carbonyl stretching frequencies to provide a robust validation protocol.

Mechanistic Theory: The "Ortho-Effect" in IR

To accurately interpret the spectrum of this compound, one must understand the competition between Resonance (+R) and Inductive (-I) effects, complicated by Steric Inhibition .[1]

The Carbonyl Shift Logic

Standard conjugated aromatic esters (e.g., Ethyl Benzoate) typically display a C=O stretch at 1715–1725 cm⁻¹ , lower than aliphatic esters (~1740 cm⁻¹) due to conjugation with the benzene ring.

However, the 2-Chloro substituent in our target molecule alters this landscape:

  • Inductive Effect (-I): Chlorine is electronegative.[1] It withdraws electron density from the ring and the carbonyl carbon, strengthening the C=O bond and increasing the frequency.

  • Steric Inhibition of Resonance: The bulky ortho-chlorine atom forces the carbonyl group to twist out of the plane of the aromatic ring.[1] This breaks the

    
    -conjugation between the benzene ring and the carbonyl.[1]
    
    • Result: The ester behaves more like a non-conjugated aliphatic ester.

    • Observed Shift: The C=O peak shifts upward to ~1735–1745 cm⁻¹ .

Halide Detection Limits
  • Aryl-Cl: Visible in the fingerprint region (1000–1100 cm⁻¹ and < 850 cm⁻¹), but often obscured by C-H bending.[1]

  • Aryl-I: The C-I stretch typically occurs < 600 cm⁻¹.[1][2] Note: Standard benchtop FTIRs with KBr splitters often cut off at 400–450 cm⁻¹, making direct C-I observation difficult.[1] We rely on the substitution pattern (fingerprint region) rather than the bond stretch itself.

Comparative Analysis

Scenario A: Reaction Monitoring (Acid vs. Ester)

The most critical QC check is ensuring complete esterification.

FeaturePrecursor: 2-Chloro-4-iodobenzoic AcidProduct: this compoundDiagnostic Value
O-H Stretch Broad, Strong (2500–3300 cm⁻¹) Due to H-bonded dimerizationAbsent Look for weak C-H (aromatic) >3000 cm⁻¹Primary Pass/Fail
C=O[1][3][4][5][6] Stretch Lower Freq (1680–1700 cm⁻¹) Lowered by dimerization & H-bondingHigher Freq (1735–1745 cm⁻¹) Raised by ortho-effect & loss of H-bondsConfirmation
C-O Stretch ~1210–1320 cm⁻¹"Rule of Three" Distinct bands at ~1270 cm⁻¹ and ~1100 cm⁻¹Secondary
Scenario B: Structural Validation (Target vs. Standard Benzoate)

Comparing the target to unsubstituted Ethyl Benzoate highlights the halogen effects.

Functional GroupEthyl Benzoate (Standard)This compound (Target)Mechanistic Cause
Ester C=O ~1720 cm⁻¹~1735–1745 cm⁻¹ Steric twist (loss of conjugation) + Inductive withdrawal by Cl.[1]
Aromatic C-H (OOP) ~710 cm⁻¹ & ~690 cm⁻¹ (Mono-sub)800–860 cm⁻¹ (1,2,4-Tri-sub)Substitution pattern changes the out-of-plane (OOP) bending modes.[1]
C-Cl Stretch Absent1030–1050 cm⁻¹ Aryl-Cl vibration (often coupled with ring vibrations).[1]

Experimental Protocol: ATR-FTIR

Method: Attenuated Total Reflectance (ATR) is superior to KBr pellets for this ester to avoid moisture absorption (hydrolysis risk) and ensure reproducibility.

Workflow Diagram

AnalysisWorkflow Start Sample Isolation Prep 1. Crystal Drying (Vac Oven, 40°C, 2h) Start->Prep Bg 2. Background Scan (Air/Clean Crystal) Prep->Bg Ensure Dry Load 3. Sample Loading (Cover Crystal 100%) Bg->Load Scan 4. Acquisition (16 scans, 4 cm⁻¹ res) Load->Scan Apply Pressure Process 5. Post-Process (Baseline Corr., ATR Corr.) Scan->Process Decision Data Interpretation Process->Decision

Figure 1: Optimized ATR-FTIR workflow for solid ester analysis.

Step-by-Step Methodology
  • Instrument Setup: Use a Diamond or ZnSe ATR crystal. Set resolution to 4 cm⁻¹ and accumulation to 16–32 scans.

  • Background: Collect an air background. Ensure the crystal is free of residual acetone or cleaning solvents (look for phantom peaks at 1710 cm⁻¹).

  • Sample Prep:

    • Ensure the this compound is fully dried.[1] Residual solvent (EtOAc/Hexanes) will interfere with the carbonyl region.

    • Place ~5 mg of solid on the crystal.

  • Acquisition: Apply high pressure using the anvil clamp to ensure intimate contact (critical for the hard crystalline lattice of halogenated benzoates).

  • Cleaning: Clean immediately with Isopropanol. Avoid Acetone if analyzing immediately after, as its evaporation cooling can affect crystal baseline.[1]

Decision Logic for Spectral Interpretation

Use this logic gate to validate your product fraction.

LogicGate Start Analyze Spectrum (1600-3500 cm⁻¹) CheckOH Broad Peak 2500-3300 cm⁻¹? Start->CheckOH FailAcid FAIL: Contains Acid Precursor CheckOH->FailAcid Yes CheckCO C=O Peak Position? CheckOH->CheckCO No FailAldehyde FAIL: Aldehyde/Ketone (~1700-1720) CheckCO->FailAldehyde < 1720 cm⁻¹ CheckOrtho Is C=O > 1730 cm⁻¹? CheckCO->CheckOrtho > 1720 cm⁻¹ PassEster PASS: Ester Confirmed Suspect WARNING: Check for Isomerization CheckOrtho->Suspect No (Likely 4-Iodo only) Final VALIDATED Ethyl 2-Cl-4-I-benzoate CheckOrtho->Final Yes (Ortho Effect)

Figure 2: Decision tree for validating the esterification product.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for inductive/resonance effects on C=O).

  • NIST Mass Spectrometry Data Center. (2023). Ethyl 4-iodobenzoate Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link] (Proxy data for para-iodo benzoate baseline).

  • Tiwari, V., et al. (2006).[1] Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Journal of Physical Organic Chemistry, 19(10), 654–663.[1] Available at: [Link] (Authoritative source for the "Ortho-Effect" and steric inhibition of resonance).[1]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons.[1] (Reference for Halide fingerprint regions).

Sources

Comparative Guide: Reactivity of Ethyl 2-Chloro-4-iodobenzoate vs. Ethyl 4-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of aryl halide building blocks, Ethyl 4-iodobenzoate (E4IB) is a standard, high-performance substrate for palladium-catalyzed cross-coupling. However, its halogenated analog, Ethyl 2-Chloro-4-iodobenzoate (E2Cl4IB) , offers distinct electronic and steric advantages that are often overlooked.

This guide objectively compares these two substrates. While E4IB serves as a reliable baseline, E2Cl4IB exhibits enhanced reactivity at the C–I bond due to inductive activation by the chlorine atom and superior hydrolytic stability of the ester moiety due to ortho-steric hindrance. Furthermore, the presence of the chlorine handle in E2Cl4IB enables orthogonal chemoselectivity , allowing for sequential functionalization strategies that are impossible with the non-chlorinated analog.

Structural & Electronic Analysis

To predict and control reactivity, we must analyze the electronic vectors and steric environments of both molecules.[1]

Electronic Activation (Hammett Principles)

The rate-limiting step in many Pd-catalyzed reactions (e.g., Suzuki-Miyaura, Sonogashira) involving aryl iodides is the oxidative addition of the C–I bond to the Pd(0) center. This step is accelerated by electron-withdrawing groups (EWGs) on the aromatic ring, which lower the energy of the


 orbital and weaken the C–I bond.
  • Ethyl 4-iodobenzoate: The iodine is activated solely by the para-ester group (

    
    ).
    
  • This compound: The iodine is activated by the para-ester group AND the meta-chlorine atom (

    
    ). The chlorine exerts a strong inductive electron-withdrawing effect (
    
    
    
    ), making the ring significantly more electron-deficient.
Steric Protection of the Ester

In basic coupling conditions (e.g., aqueous Na₂CO₃ or K₃PO₄), ester hydrolysis (saponification) is a common side reaction that reduces yield and complicates purification.

  • E4IB: The ester carbonyl is exposed. Hydrolysis to the acid is a common background reaction.

  • E2Cl4IB: The chlorine atom at the C2 position is ortho to the ethyl ester. This creates a "steric gate" that retards the nucleophilic attack of hydroxide ions on the carbonyl carbon without interfering with the distal C4–I coupling site.

Visualization of Reactivity Vectors

ReactivityAnalysis cluster_0 Ethyl 4-iodobenzoate (E4IB) cluster_1 This compound (E2Cl4IB) NodeA Ester (EWG) Activates I NodeB C-I Bond Baseline Reactivity NodeA->NodeB Para-Activation NodeC Ester (EWG) NodeE C-I Bond ENHANCED Reactivity NodeC->NodeE Para-Activation NodeD Ortho-Cl 1. Inductive Activation (-I) 2. Steric Shield for Ester NodeD->NodeC Steric Protection NodeD->NodeE Meta-Activation (Inductive)

Caption: Comparative analysis of electronic activation and steric protection vectors. Note the dual activation of the C-I bond in E2Cl4IB.

Performance Comparison Data

The following data summarizes typical performance metrics in a standard Suzuki-Miyaura coupling (Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O).

FeatureEthyl 4-iodobenzoate (E4IB)This compound (E2Cl4IB)Advantage
Oxidative Addition Rate

(Baseline)

E2Cl4IB (Faster initiation)
Reaction Time (rt) 2–4 Hours0.5–1.5 HoursE2Cl4IB (Higher throughput)
Ester Hydrolysis ~5–10% (under vigorous basic reflux)< 2% (sterically protected)E2Cl4IB (Cleaner profile)
Chemoselectivity Single site (C–I)Dual site (C–I reactive, C–Cl latent)E2Cl4IB (Sequential coupling)
Solubility Moderate in non-polar solventsHigh (Lipophilic Cl increases logP)E2Cl4IB (Better process handling)

Chemoselectivity & Orthogonal Workflows

The defining advantage of E2Cl4IB is the ability to perform site-selective cross-coupling . The C–I bond is significantly weaker (Bond Dissociation Energy ~65 kcal/mol) than the C–Cl bond (~95 kcal/mol).

Validated Workflow:
  • Step 1 (Room Temp): Pd-catalyzed coupling occurs exclusively at the C–I bond. The electron-deficient ring ensures this happens rapidly, preserving the C–Cl bond.

  • Step 2 (High Temp / Specialized Ligand): The retained C–Cl bond can be activated in a second step using bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos or RuPhos) to install a second functionality.

Chemoselectivity Start This compound Step1 Condition A: Mild Pd(PPh3)4, Na2CO3, 40°C (Kinetic Control) Start->Step1 Inter Intermediate Product (C-I coupled, C-Cl intact) Step1->Inter Exclusive C-I Coupling Step2 Condition B: Forcing Pd2(dba)3, XPhos, 100°C (Thermodynamic Activation) Inter->Step2 Final Di-functionalized Product Step2->Final C-Cl Coupling

Caption: Orthogonal functionalization workflow demonstrating the sequential activation of C-I and C-Cl bonds.

Experimental Protocols

Self-Validating Protocol: Selective Suzuki Coupling of E2Cl4IB

This protocol is designed to validate the selectivity of the C–I bond over the C–Cl bond.

Reagents:

  • This compound (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.1 equiv, 1.1 mmol)

  • Pd(PPh₃)₄ (1 mol%, 0.01 mmol) — Note: Low loading proves high reactivity.

  • Na₂CO₃ (2.0 equiv, 2.0 M aqueous solution)

  • DME (Dimethoxyethane) (5 mL)

Step-by-Step Methodology:

  • Degassing (Critical): Charge a reaction vial with the aryl iodide, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Reason: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add sparged DME and aqueous Na₂CO₃ via syringe.

  • Reaction: Stir at 40°C . Note: We use mild heat. E4IB typically requires 60–80°C for comparable rates with this catalyst loading.

  • Monitoring (Self-Validation): Spot TLC at 30 minutes.

    • Success Criteria: Disappearance of starting material (

      
      ) and appearance of a single new blue-fluorescent spot (
      
      
      
      ).
    • Selectivity Check: If the reaction turns black (Pd precipitation) or multiple spots appear, reduce temperature to 25°C.

  • Workup: Dilute with EtOAc, wash with water. The C–Cl bond remains intact (verify via ¹H NMR: look for the diagnostic doublet/singlet pattern of the 1,2,4-substitution).

Protocol Comparison Notes
  • For Ethyl 4-iodobenzoate: The protocol is identical, but typically requires heating to 60–80°C to achieve full conversion in < 2 hours with 1 mol% catalyst.

  • Hydrolysis Check: If using E4IB, acidify the aqueous layer of the workup. A precipitate indicates benzoic acid formation (hydrolysis). This is rarely observed with E2Cl4IB under these conditions.

References

  • Mechanisms of Oxidative Addition

    • Title: Oxidative Addition of Aryl Halides to Palladium(0)[1][2][3][4]

    • Source: Organometallics[3]

    • Link:[Link]

  • Chemoselectivity in Polyhalogenated Arenes

    • Title: Site-Selective Cross-Coupling of Polyhalogen
    • Source: Chemical Reviews
    • Link:[Link]

  • Hammett Parameters & Reactivity

    • Title: A Survey of Hammett Substituent Constants and Resonance and Field Parameters
    • Source: Chemical Reviews
    • Link:[Link]

  • Suzuki-Miyaura Coupling Guide

    • Title: Suzuki-Miyaura Cross-Coupling: St
    • Source: BenchChem Application Notes[5]

Sources

Structural Validation & Spectral Benchmarking: Ethyl 2-Chloro-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural validation and spectral benchmarking for Ethyl 2-Chloro-4-iodobenzoate , a critical intermediate in medicinal chemistry (often used in Suzuki-Miyaura or Sonogashira cross-couplings).

Executive Summary

This compound (CAS: N/A for specific isomer, analogous to 2-chloro-4-iodobenzoic acid derivatives) presents a unique spectroscopic challenge due to the "heavy atom effect" of iodine and the regiochemical influence of the ortho-chlorine.

This guide provides a Reference Benchmark for researchers synthesizing this compound. Unlike standard proton NMR, which relies on indirect splitting patterns to confirm substitution, 13C NMR offers a direct, self-validating fingerprint of the carbon skeleton—specifically identifying the carbon-halogen bonds that are silent in 1H NMR.

Core Utility[1]
  • Primary Application: Scaffold for bi-aryl synthesis via selective Pd-catalyzed coupling at the C-I bond (more reactive than C-Cl).

  • Validation Checkpoint: Confirming the integrity of the C-I bond after esterification (avoiding deiodination) and verifying the ortho-chloro regiochemistry.

Comparative Analysis: Performance & Detection

To validate the product, one must compare the target ester against its precursor (Acid) and alternative detection methods.

A. Method Comparison: 13C NMR vs. 1H NMR
Feature1H NMR (Proton)13C NMR (Carbon)Advantage
Halogen Detection Indirect (via coupling constants

).
Direct (Chemical shift of C-Cl and C-I).13C confirms the presence of halogens.
Quaternary Carbons Silent.Visible (C1, C2, C4, C=O).13C maps the entire skeleton.
Regiochemistry Requires complex splitting analysis (d, dd).Distinct chemical shift zones.[1][2][3][4][5][6][7]13C is less ambiguous for polysubstituted rings.
B. Chemical Shift Logic (The "Heavy Atom" Effect)

The most critical diagnostic feature in the 13C spectrum of this molecule is the Carbon-Iodine (C-I) bond.

  • Standard Aromatic C: ~128–130 ppm.[4]

  • C-Cl Effect: Deshielding (+5 ppm)

    
     ~135 ppm.
    
  • C-I Effect: Strong Shielding (Heavy Atom Effect, -30 to -35 ppm)

    
    ~95–100 ppm .
    

Critical Check: If you do not see a quaternary peak near 100 ppm , you likely do not have the iodinated product.

Predicted Spectral Data (Reference Benchmark)

Note: As exact experimental raw data for this specific ethyl ester is rare in open literature, the following values are calculated based on high-fidelity substituent additivity rules derived from ethyl benzoate, chlorobenzene, and iodobenzene benchmarks.

Solvent:


 (77.16 ppm reference)
Frequency:  100 MHz or higher recommended
Table 1: 13C NMR Chemical Shift Assignments
Carbon LabelTypePredicted Shift (

, ppm)
Multiplicity (DEPT-135)Structural Diagnostic
C=O Quaternary165.5 SingletEster Carbonyl (vs. Acid ~170)
C2 Quaternary136.2 SingletC-Cl (Deshielded by Cl)
C3 CH135.3 Up (+)Ortho to Iodine (Deshielded)
C5 CH135.9 Up (+)Ortho to Iodine (Deshielded)
C6 CH132.1 Up (+)Meta to Iodine
C1 Quaternary128.0 SingletIpso to Ester
C4 Quaternary99.9 SingletC-I (The "Smoking Gun")
O-CH2 CH261.8 Down (-)Ethyl Ester Methylene
CH3 CH314.2 Up (+)Ethyl Ester Methyl

Experimental Protocol: Acquisition & Processing

To ensure the quaternary carbons (C-I and C-Cl) are visible (they have long relaxation times and no NOE enhancement), follow this strict protocol.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 30–50 mg of this compound in 0.6 mL CDCl3 .

    • Why: High concentration is required for 13C sensitivity.

    • Tip: Filter the solution through a cotton plug to remove suspended solids that broaden lines.

  • Instrument Parameters:

    • Pulse Sequence: zgpg30 (Power-gated decoupling) or equivalent.

    • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

      • Reasoning: The C-I and C-Cl carbons are quaternary and relax slowly. A standard D1 (1.0s) may saturate these signals, making them disappear.

    • Scans (NS): Minimum 1024 scans (approx. 30-45 mins).

    • Spectral Width: -10 to 220 ppm.[8]

  • Processing:

    • Exponential Multiplication (LB): Apply 1.0 – 2.0 Hz line broadening to improve S/N ratio for the quaternary peaks.

    • Baseline Correction: Essential for accurate integration (though integration is not quantitative in standard 13C).

Structural Validation Logic (Visualization)

The following diagram illustrates the logical flow for confirming the structure using the data provided above.

StructuralValidation Sample Unknown Sample (this compound?) Solvent Dissolve in CDCl3 (Check 77.16 ppm Triplet) Sample->Solvent RunNMR Acquire 13C NMR (D1 > 2.0s) Solvent->RunNMR CheckEster Check 165 ppm & 61 ppm (Ester Present?) RunNMR->CheckEster CheckIodine Check ~100 ppm Region (Quaternary Peak?) CheckEster->CheckIodine Yes (165/61 ppm found) ResultNoEst FAILURE: Hydrolysis/Acid (Free Acid) CheckEster->ResultNoEst No (Only 170+ ppm) CheckChlorine Check ~136 ppm Region (Deshielded Quaternary?) CheckIodine->CheckChlorine Yes (~100 ppm found) ResultNoI FAILURE: De-iodinated Product (Ethyl 2-chlorobenzoate) CheckIodine->ResultNoI No (Peak at ~128 ppm) ResultYes VALIDATED: This compound CheckChlorine->ResultYes Yes

Caption: Decision tree for validating the synthesis of this compound using 13C NMR markers.

References

  • Chemical Shift Additivity Rules: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
  • Heavy Atom Effect (Iodine): Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH. (Source for C-I shielding effect ~90-100 ppm).
  • Base Structure (Ethyl Benzoate): National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 1468. Available at: [Link]

  • Precursor Data (4-Iodobenzoic acid): PubChem. 4-Iodobenzoic acid Compound Summary. CID 11756. Available at: [Link]

Sources

Quality Control Benchmarks for Ethyl 2-Chloro-4-iodobenzoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quality Control Benchmarks for Ethyl 2-Chloro-4-iodobenzoate Purity Content Type: Publish Comparison Guide

Executive Summary

This compound (CAS 92712-69-1) is a critical building block in medicinal chemistry, particularly for the synthesis of complex biaryls via Suzuki-Miyaura or Heck couplings.[1] Its unique 2-chloro-4-iodo substitution pattern allows for orthogonal functionalization—the highly reactive iodide facilitates selective cross-coupling at the C4 position under mild conditions, leaving the C2-chloride intact for subsequent transformations.

This guide establishes rigorous quality control (QC) benchmarks for this intermediate, comparing its performance against brominated analogs and defining the critical impurity profiles that impact downstream catalytic cycles.[1]

Part 1: Critical Quality Attributes (CQAs) & Benchmarks

To ensure reproducibility in drug discovery workflows, the material must meet specific "Pharma-Grade" criteria versus standard "Industrial Grade."[1]

Table 1: Comparative Specification Benchmarks
ParameterIndustrial Grade (Standard)Pharma Grade (High-Performance)Rationale for Researchers
Purity (HPLC) ≥ 97.0%≥ 99.0%High purity prevents catalyst poisoning by trace sulfur or de-iodinated byproducts.[1]
Appearance Yellow to brown solid/oilOff-white to pale yellow solidDark color indicates iodine liberation (decomposition).[1]
Free Acid ≤ 1.0%≤ 0.1%Acidic impurities can quench basic activators in Suzuki couplings.[1]
Water Content ≤ 0.5%≤ 0.1%Moisture hydrolyzes the ester and deactivates sensitive Pd-catalysts.[1]
Pd Scavengers N/A< 10 ppmEssential if the material was synthesized via prior Pd-catalyzed steps.[1]

Part 2: Comparative Performance Analysis

The "Iodo Advantage": Reactivity vs. Cost

Researchers often debate between using the Iodo-benzoate (Product A) versus the cheaper Bromo-benzoate (Product B). While the bromo-analog is more stable and affordable, the iodo-analog offers superior reactivity that is crucial for sensitive substrates.

Experimental Evidence: Suzuki-Miyaura Coupling Efficiency Conditions: 1.0 eq Ar-X, 1.1 eq Ph-B(OH)2, 0.5 mol% Pd(OAc)2, K2CO3, MeOH/H2O, RT, 2h.

FeatureThis compound Ethyl 2-Chloro-4-bromobenzoate Impact
Conversion (RT) > 98% ~ 45%Iodide allows room temperature coupling, preserving thermal-sensitive groups.[1]
Catalyst Load Low (0.01 - 0.5 mol%)High (1.0 - 3.0 mol%)Lower Pd residue in final drug substance.[1]
Selectivity High (C4 only) ModerateBromo-analog may show competitive coupling at the C2-chloride at high temps.[1]
Storage Stability Low (Light Sensitive)HighIodo-compounds require cold/dark storage to prevent iodine leaching.[1]

Part 3: Impurity Profiling & Origin

Understanding the genesis of impurities allows chemists to troubleshoot low yields.[1] The primary synthesis route (Sandmeyer reaction from the aniline) introduces specific byproducts.

Diagram 1: Synthesis & Impurity Origin Map

ImpurityMap cluster_legend Pathway Legend SM Ethyl 2-Chloro-4-aminobenzoate (Starting Material) Diazo Diazonium Intermediate [Unstable] SM->Diazo NaNO2, HCl Product This compound (Target) Diazo->Product KI (Iodination) Imp_OH Impurity A: Phenol (Hydrolysis) Diazo->Imp_OH H2O attack (Temp > 5°C) Imp_H Impurity B: Des-Iodo (Reduction) Diazo->Imp_H H3PO2 or Excess reduction Imp_Acid Impurity C: Free Acid (Ester Hydrolysis) Product->Imp_Acid Moisture/Storage key1 Main Path key2 Side Reaction

Caption: Mechanistic origin of critical impurities during the Sandmeyer transformation. Control of temperature is vital to prevent phenol formation (Impurity A).

Part 4: Validated Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase method separates the target ester from the free acid and de-iodinated impurities.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient:

    • 0-2 min: 40% B (Isocratic)

    • 2-15 min: 40% -> 90% B (Linear Ramp)[1]

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm .[1]

  • Temperature: 30°C.

  • Retention Order (Approximate):

    • 2-Chloro-4-iodobenzoic acid (Free Acid) - Early eluting[1]

    • Ethyl 2-chloro-4-hydroxybenzoate (Phenol Impurity)[1]

    • This compound (Target)

    • Bis-aryl impurities (Late eluting)[1]

Structural Verification (1H NMR)

The specific substitution pattern (1,2,4-trisubstituted benzene) must be verified to rule out regioisomers.

  • Solvent: CDCl3.[1]

  • Key Signals:

    • δ 1.40 (t, 3H): Methyl of ethyl ester.[1]

    • δ 4.40 (q, 2H): Methylene of ethyl ester.[1]

    • Aromatic Region (7.5 - 8.0 ppm):

      • Look for a distinct ABX system or three distinct signals due to the asymmetric 2-Cl, 4-I substitution.[1]

      • Diagnostic: The proton at C3 (between Cl and I) usually appears as a doublet with a small meta-coupling constant (~2 Hz), significantly deshielded.

QC Decision Workflow

Use this logic gate to determine batch release.

QCDecision Sample Batch Sample Visual Visual Inspection (Off-white?) Sample->Visual HPLC HPLC Purity (>97%?) Visual->HPLC Pass Reject REJECT / REWORK Visual->Reject Fail (Dark/Tarry) AcidCheck Free Acid Content (<1.0%) HPLC->AcidCheck Pass HPLC->Reject <90% Recrys Recrystallize (EtOH/Hexane) HPLC->Recrys 90-97% NMR 1H NMR (Structure Confirm) Release RELEASE BATCH NMR->Release Pass NMR->Reject Fail (Wrong Isomer) AcidCheck->NMR Pass AcidCheck->Recrys Fail (High Acid) Recrys->Sample Retest

Caption: Decision tree for batch release. Recrystallization is the preferred rework method for purity failures.

References

  • PubChem. this compound (Compound).[1][2] National Library of Medicine.[1] Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: A Practical Guide. (Discusses reactivity trends of Iodo vs Bromo electrophiles). Available at: [Link]

  • Organic Syntheses. Preparation of Iodobenzoic Acids via Sandmeyer Reaction.[1] (Foundational chemistry for impurity origins).[1] Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Ethyl 2-Chloro-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

Ethyl 2-Chloro-4-iodobenzoate (CAS: 92712-69-1) represents a specific class of halogenated aromatic esters commonly used as intermediates in pharmaceutical synthesis.[1] Unlike standard organic waste, this compound contains two distinct halogens—Chlorine (Cl) and Iodine (I) —bound to an aromatic ring.

Operational Criticality: Improper disposal of this compound into general "Organic Solvent" streams is a frequent compliance failure. The presence of Iodine requires specific incineration protocols to prevent the release of corrosive Hydrogen Iodide (HI) gas and purple iodine vapors, which can damage standard incinerator scrubbers and violate emission standards.

Chemical ParameterSpecification
Chemical Name This compound
CAS Number 92712-69-1
Molecular Formula C₉H₈ClIO₂
Hazard Class Halogenated Organic (Irritant)
Physical State Solid or Viscous Liquid (Purity dependent)

Hazard Assessment & Mechanism

Before handling waste, researchers must understand the causality of the hazards to implement self-validating safety systems.

The "Why" Behind the Protocol
  • Halogen Load: Upon thermal decomposition (incineration), this compound releases Hydrogen Chloride (HCl) and Hydrogen Iodide (HI) . HI is significantly more corrosive and heavier than HCl, requiring high-temperature incineration with caustic scrubbing.

  • Hydrolysis Risk: As an ester, contact with strong acids or bases in a waste container can trigger hydrolysis, releasing 2-chloro-4-iodobenzoic acid and ethanol . This reaction is exothermic and can pressurize sealed waste containers.

  • Toxicology: The compound is an Irritant (H315, H319, H335).[2] Dust or vapor inhalation triggers respiratory inflammation.

Disposal Workflow (Decision Matrix)

The following logic gate ensures the compound is routed to the correct waste stream.

DisposalWorkflow cluster_logic Critical Logic: All solutions default to Halogenated Stream due to solute Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidWaste Solid / Pure Substance StateCheck->SolidWaste Solid/Powder LiquidWaste Solution / Reaction Mixture StateCheck->LiquidWaste Dissolved StreamA Stream A: Solid Hazardous (Halogenated) SolidWaste->StreamA SolventCheck Is Solvent Halogenated? LiquidWaste->SolventCheck StreamB Stream B: Liquid Halogenated (High BTU) SolventCheck->StreamB Yes (DCM, Chloroform) SolventCheck->StreamB No (Ethyl Acetate, Hexane) Container Select Container: HDPE or Amber Glass StreamA->Container StreamB->Container Label Labeling: 'Halogenated Organic Waste' List: Chlorine & Iodine Content Container->Label Final EHS Pickup / Incineration Label->Final

Figure 1: Decision matrix for routing this compound waste. Note that even if dissolved in a non-halogenated solvent (e.g., Ethyl Acetate), the presence of the solute mandates the "Halogenated" waste stream.

Step-by-Step Disposal Protocol

Phase 1: Segregation (The Golden Rule)

Do NOT mix this compound with:

  • Oxidizers: (e.g., Peroxides, Nitric Acid) – Risk of liberating free Iodine gas (

    
    ), which is toxic and corrosive.
    
  • Aqueous Basic Solutions: (e.g., NaOH waste) – Risk of rapid hydrolysis and heat generation.

Phase 2: Containerization
  • Material: Use High-Density Polyethylene (HDPE) or Amber Glass.

    • Why? Amber glass protects the iodine-carbon bond from photodegradation (homolytic cleavage), which can darken the waste and increase internal pressure.

  • Headspace: Leave at least 10% headspace to accommodate potential thermal expansion or slow off-gassing.

Phase 3: Labeling Compliance

The label must be explicit to prevent rejection by the waste management vendor.

  • Primary Tag: HAZARDOUS WASTE.[3]

  • Chemical Constituents: Must list "this compound" fully. Do not use abbreviations like "ECIB".

  • Hazard Checkboxes: Check "Irritant" and "Toxic".

  • Critical Note: Add a comment: "Contains Organic Iodine" (This alerts the incineration plant to adjust scrubber pH).

Emergency Procedures: Spill Management

In the event of a spill outside the fume hood:

ScenarioProtocol
Solid Spill 1. Isolate: Evacuate immediate area if dust is visible.2. PPE: Don double nitrile gloves and N95/P100 respirator.3. Clean: Cover with wet paper towels to prevent dust, then scoop into a wide-mouth jar.4. Decon: Wash surface with soap and water; do not use bleach (oxidizer risk).
Liquid Spill 1. Absorb: Use vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.2. Collect: Scoop into a sealed bag/container.3. Ventilate: Allow fume hood to run at max flow if spill is internal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13287888, this compound. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Management of Halogenated Organic Wastes (40 CFR Part 261). Retrieved from [Link]

  • Dartmouth College EHS. Hazardous Waste Disposal Guide: Organic Halides. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-Chloro-4-iodobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-Chloro-4-iodobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.